(R)-2-Amino-5,5-difluorohexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154967-78-9 |
|---|---|
Molecular Formula |
C6H11F2NO2 |
Molecular Weight |
167.156 |
IUPAC Name |
(2R)-2-amino-5,5-difluorohexanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11)/t4-/m1/s1 |
InChI Key |
SWIBLJLNQYWHHA-SCSAIBSYSA-N |
SMILES |
CC(CCC(C(=O)O)N)(F)F |
Synonyms |
D-Norleucine, 5,5-difluoro- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Amino-5,5-difluorohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-5,5-difluorohexanoic acid is a synthetic amino acid characterized by the presence of a gem-difluoro group at the 5-position of the hexanoic acid backbone. This structural feature is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine, which can influence metabolic stability, binding affinity, and lipophilicity. This guide provides a summary of the predicted chemical properties, a representative synthetic protocol, and a general workflow for the biological evaluation of this compound. The data presented herein is largely derived from computational predictions and established methodologies for analogous compounds, owing to the limited availability of direct experimental data for this specific molecule.
Chemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₁₁F₂NO₂ | - |
| Molecular Weight | 167.15 g/mol | - |
| CAS Number | Not assigned | A CAS number for the Boc-protected analog is 2350048-17-6.[1] |
| pKa (Acidic) | ~2.2 | Estimated based on similar amino acids. |
| pKa (Basic) | ~9.5 | Estimated based on similar amino acids. |
| LogP | ~ -1.5 | Predicted; indicates high hydrophilicity. |
| Melting Point | > 200 °C (decomposes) | Predicted based on analogous amino acids. |
| Boiling Point | Not applicable | Decomposes before boiling. |
| Solubility | Soluble in water | Predicted based on polar functional groups. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (500 MHz, D₂O) | δ (ppm): ~4.0 (t, 1H, H-2), ~2.1-1.9 (m, 2H, H-3), ~1.8-1.6 (m, 2H, H-4), ~1.5 (t, 3H, H-6) |
| ¹³C NMR (125 MHz, D₂O) | δ (ppm): ~175 (C-1), ~124 (t, J = 240 Hz, C-5), ~55 (C-2), ~30 (t, J = 20 Hz, C-4), ~25 (C-3), ~23 (t, J = 5 Hz, C-6) |
| Mass Spectrometry (ESI+) | m/z: 168.0831 [M+H]⁺, 190.0650 [M+Na]⁺ |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and biological evaluation of this compound, based on established methods for analogous gem-difluoroalkyl amino acids.
Synthesis of this compound
The asymmetric synthesis of chiral gem-difluoroalkyl amino acids can be achieved through various methods. A common strategy involves the alkylation of a chiral glycine enolate equivalent with a suitable difluoroalkyl electrophile.
Representative Synthetic Scheme:
Caption: General synthetic route for this compound.
Detailed Protocol:
-
Formation of the Chiral Ni(II) Complex: A chiral Schiff base ligand is synthesized from an appropriate chiral amine and a salicylaldehyde derivative. This ligand is then reacted with glycine and a nickel(II) salt (e.g., NiCl₂) in the presence of a base (e.g., NaOMe) in a suitable solvent (e.g., methanol) to form the chiral nickel(II)-glycine complex.
-
Asymmetric Alkylation: The formed complex is deprotonated with a strong base (e.g., K₂CO₃) to generate the nucleophilic glycine enolate. This is then reacted with a suitable electrophile, such as 1,1-difluoro-3-iodopropane, at a controlled temperature to induce asymmetric alkylation.
-
Hydrolysis and Purification: The resulting alkylated nickel(II) complex is subjected to acidic hydrolysis (e.g., 6M HCl) to release the free amino acid. The crude product is then purified by ion-exchange chromatography to yield the desired this compound.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
Given that many non-canonical amino acids exhibit biological activity by interacting with enzymes, a general enzyme inhibition assay is a logical first step in its biological characterization.
Experimental Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an in vitro enzyme inhibition assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of the target enzyme (e.g., a protease, kinase, or metabolic enzyme) in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution to the respective wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a suitable dose-response model.
-
Signaling Pathways
There is currently no published data linking this compound to any specific signaling pathways. As a novel synthetic amino acid, its biological targets and mechanisms of action are yet to be elucidated. Future research could explore its potential interaction with amino acid transporters, metabolic enzymes, or its incorporation into peptides to modulate their biological activity.
Logical Relationship for Investigating Potential Biological Roles:
Caption: A logical workflow for the biological characterization of the compound.
Conclusion
This compound represents a promising yet underexplored molecule in the field of medicinal chemistry. The predicted chemical properties suggest a hydrophilic compound with potential for unique biological interactions due to the gem-difluoro moiety. The provided representative experimental protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to experimentally validate its properties and to explore its potential as a novel therapeutic agent or a tool for chemical biology.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (R)-2-Amino-5,5-difluorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (R)-2-Amino-5,5-difluorohexanoic acid. The strategic incorporation of fluorine atoms into amino acids can significantly modulate their biological properties, making them valuable candidates in drug discovery. A thorough understanding of their precise molecular structure is paramount for establishing structure-activity relationships and advancing their development.
Predicted Spectroscopic and Physicochemical Data
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-2 | ~3.8 | t | J(H-2, H-3) ≈ 6.5 |
| ¹H | H-3 | ~1.9 - 2.1 | m | |
| ¹H | H-4 | ~2.0 - 2.2 | m | |
| ¹H | H-6 | ~1.6 | t | J(H-6, F-5) ≈ 15 |
| ¹³C | C-1 (COOH) | ~175 | s | |
| ¹³C | C-2 (CH-NH₂) | ~55 | s | |
| ¹³C | C-3 (CH₂) | ~30 | t | J(C-3, F-5) ≈ 5 |
| ¹³C | C-4 (CH₂) | ~35 | t | J(C-4, F-5) ≈ 20 |
| ¹³C | C-5 (CF₂) | ~120 | t | J(C-5, F-5) ≈ 240 |
| ¹³C | C-6 (CH₃) | ~22 | t | J(C-6, F-5) ≈ 25 |
| ¹⁹F | F-5 | ~-110 | q | J(F-5, H-6) ≈ 15 |
Table 2: Predicted Mass Spectrometry Data
| Ionization Mode | Parameter | Predicted Value |
| ESI+ | [M+H]⁺ | 168.0781 |
| ESI+ | [M+Na]⁺ | 190.0500 |
| ESI- | [M-H]⁻ | 166.0625 |
Experimental Protocols
The following sections detail the standard experimental protocols that would be employed for the comprehensive structure elucidation of this compound.
Synthesis
The synthesis of this compound can be approached through various established methods for asymmetric synthesis of fluorinated amino acids. A plausible route involves the nucleophilic fluorination of a suitable precursor.
Protocol for a Hypothesized Synthesis:
-
Precursor Synthesis: Start with a chiral glutamic acid derivative, protecting the amine and the gamma-carboxylic acid. The alpha-carboxylic acid is then reduced to an alcohol.
-
Oxidation: The primary alcohol is oxidized to an aldehyde.
-
Difluorination: The aldehyde is then subjected to deoxofluorination using a reagent such as diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms at the 5-position.
-
Deprotection: Finally, removal of the protecting groups yields this compound.
-
Purification: The final compound is purified by column chromatography or recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atoms.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, MeOD).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all hydrogen environments.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, including a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum to observe the chemical shift of the fluorine atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting the different fragments of the molecule.
-
H-F and C-F Coupling Analysis: Analyze the coupling constants between fluorine and the neighboring protons and carbons to confirm the position of the difluoro group.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode).
-
Infusion: Infuse the sample directly into a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, using electrospray ionization (ESI).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Data Analysis: Determine the accurate mass of the molecular ions and use this to calculate the elemental composition.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.
Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and a hypothetical biological pathway where such a molecule could be of interest.
Caption: A general experimental workflow for the structure elucidation of a novel chemical entity.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a novel amino acid analog.
A Comprehensive Technical Guide to (R)-2-Amino-5,5-difluorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-2-Amino-5,5-difluorohexanoic acid, a fluorinated amino acid of interest in the field of medicinal chemistry and drug development. Due to the nature of its reactivity, this compound is often handled and studied in its N-protected form, most commonly as (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid. This document will focus on the available technical data for this protected precursor and provide general methodologies for its use and deprotection to yield the target primary amine.
Chemical Identity and Physicochemical Properties
A specific CAS number for the unprotected this compound is not readily found in public databases. The most commonly referenced form of this compound is its tert-Butoxycarbonyl (Boc) protected analog.
Table 1: Physicochemical Data for (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic Acid
| Property | Value | Source |
| CAS Number | 2350048-17-6 | [1] |
| Molecular Formula | C11H19F2NO4 | [1] |
| Molecular Weight | 267.27 g/mol | [1] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-5,5-difluorohexanoic acid | N/A |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
Note: Further analytical data such as NMR and mass spectrometry for the Boc-protected compound are typically provided by commercial suppliers upon request but are not detailed in publicly available literature.
Synthesis and Experimental Protocols
The synthesis of this compound generally involves the deprotection of its N-Boc protected precursor. The Boc protecting group is labile under acidic conditions. A general protocol for this transformation is provided below.
2.1. General Experimental Protocol for Boc Deprotection
This protocol is a generalized procedure based on standard organic synthesis techniques for the removal of a tert-Butoxycarbonyl (Boc) protecting group from an amino acid.
Materials:
-
(R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA, or a 20-50% solution of TFA in DCM.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA by rotary evaporation. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.
-
Work-up: Dissolve the residue in water and carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to remove any organic-soluble impurities. The desired amino acid product should remain in the aqueous layer.
-
Isolation: The aqueous layer can be lyophilized or carefully acidified and extracted to isolate the final product, depending on its properties. Alternatively, ion-exchange chromatography can be used for purification.
-
Drying and Characterization: Dry the isolated product under high vacuum. Characterize the final compound using NMR, mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.
2.2. Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathway from the Boc-protected precursor to the final deprotected amino acid.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. However, fluorinated amino acids are of significant interest in drug discovery. The introduction of fluorine atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which can in turn influence its biological activity and pharmacokinetic profile[2].
3.1. Logical Relationship in Drug Discovery
The diagram below illustrates the rationale for the interest in fluorinated amino acids within the context of drug development.
Caption: Rationale for the utility of fluorinated amino acids in drug discovery.
Conclusion
This compound represents a potentially valuable building block for the synthesis of novel therapeutic agents. While detailed experimental and biological data for the unprotected compound are currently limited in the public domain, this guide provides the essential information available for its Boc-protected precursor and a general framework for its synthesis and potential application. Further research is warranted to fully elucidate the biological properties and therapeutic potential of this and other related fluorinated amino acids.
References
An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-5,5-difluorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to (R)-2-Amino-5,5-difluorohexanoic acid, a fluorinated analog of the amino acid norleucine. The introduction of gem-difluoro groups into amino acids is a key strategy in medicinal chemistry to enhance metabolic stability, modulate acidity, and influence conformation, thereby improving the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This document outlines the detailed experimental protocols and quantitative data for a stereoselective synthesis starting from the readily available chiral building block, (R)-Garner's aldehyde.
Synthetic Strategy Overview
The presented synthesis leverages the chiral pool approach, starting from (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as (R)-Garner's aldehyde. This starting material sets the stereochemistry at the α-carbon, which is preserved throughout the synthetic sequence. The key steps involve the formation of a methyl ketone intermediate, followed by further transformations to introduce the difluoro moiety and subsequent deprotection to yield the target amino acid. While the primary literature source describes the synthesis of the (S)-enantiomer, the methodology is directly applicable to the synthesis of the (R)-enantiomer by utilizing the corresponding (R)-Garner's aldehyde as the starting material.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of the analogous (S)-enantiomer. These yields are expected to be comparable for the synthesis of the (R)-enantiomer.
| Step | Intermediate/Product | Reported Yield (%) |
| Formation of the methyl ketone intermediate via an unsaturated ketone | Methyl ketone (1) | 80 |
| Catalytic hydrogenation of the unsaturated ketone | Saturated ketone | - |
| Saponification of a methyl ester intermediate | Carboxylic acid | - |
Note: Detailed yields for all steps were not available in the reviewed literature.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of the (S)-enantiomer and are directly applicable to the preparation of the (R)-enantiomer starting from (R)-Garner's aldehyde.
Step 1: Synthesis of the Methyl Ketone Intermediate (1)
This step involves a Wittig reaction to form an unsaturated ketone, followed by catalytic hydrogenation.
Materials:
-
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate ((R)-Garner's aldehyde)
-
(Acetylmethylene)triphenylphosphorane
-
Dichloromethane (DCM)
-
Diethyl ether
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Wittig Reaction:
-
To a solution of (R)-Garner's aldehyde (1.0 eq) in dichloromethane, add (acetylmethylene)triphenylphosphorane (1.25 eq) at room temperature with stirring.
-
Continue stirring for 3 days.
-
Evaporate the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate triphenylphosphine oxide.
-
Filter off the precipitate. The filtrate contains the unsaturated ketone intermediate.
-
-
Catalytic Hydrogenation:
-
Dissolve the crude unsaturated ketone intermediate in ethanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 6 hours at room temperature.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure.
-
Pour the residue into a saturated aqueous solution of NH₄Cl.
-
Separate the aqueous and organic phases.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic phases and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography (hexane/ethyl acetate = 3/1) to yield the methyl ketone (1) as a colorless oil.[1]
-
A reported yield for a similar methyl ketone formation is 80%.[1]
Subsequent Synthetic Steps
The literature provides a general framework for converting related intermediates to the final amino acid. The subsequent steps would involve:
-
Difluorination: Introduction of the two fluorine atoms at the 5-position. This is typically achieved using a suitable fluorinating agent on the ketone intermediate.
-
Side-Chain Cleavage and Deprotection: The oxazolidine ring and the Boc protecting group are removed under acidic conditions to reveal the amino and carboxylic acid functionalities. The specific sequence of these deprotection and oxidation steps would need to be optimized.
For example, a general procedure for the hydrolysis of a related ester to a carboxylic acid involves:
-
Dissolve the methyl ester in ethanol.[1]
-
Add an aqueous solution of sodium hydroxide (NaOH) at room temperature and stir for 14 hours.[1]
-
Wash the aqueous solution with diethyl ether.[1]
-
Acidify the aqueous phase with 6M hydrochloric acid (HCl).[1]
-
Extract the free carboxylic acid with diethyl ether.[1]
-
Wash the organic extract with brine and dry over MgSO₄.[1]
-
Remove the solvent in vacuo to yield the carboxylic acid.[1]
The final deprotection of the amino group and cleavage of the oxazolidine ring would typically involve treatment with a strong acid, such as HCl.
Signaling Pathways and Logical Relationships
The synthesis of this compound does not involve biological signaling pathways. The logical relationship of the synthesis is a linear sequence of chemical transformations as depicted in the workflow diagram.
Conclusion
This technical guide outlines a robust synthetic pathway for the preparation of this compound. By leveraging a chiral pool starting material, this method provides a reliable means to access this valuable fluorinated amino acid for applications in drug discovery and development. The provided protocols, adapted from established literature, offer a solid foundation for researchers to undertake the synthesis of this compound. Further optimization of the later-stage difluorination and deprotection steps may be necessary to maximize overall yield and purity.
References
(R)-2-Amino-5,5-difluorohexanoic Acid: An In-Depth Technical Guide on its Inferred Mechanism of Action
Disclaimer: There is currently no publicly available scientific literature detailing the specific mechanism of action, quantitative biological data, or established experimental protocols for (R)-2-Amino-5,5-difluorohexanoic acid. This technical guide has been constructed based on an inferential analysis of its chemical structure and the known mechanisms of structurally similar fluorinated amino acid analogs. The primary targets and mechanisms described herein are therefore hypothetical and require experimental validation.
Executive Summary
This compound is a synthetic amino acid analog characterized by a difluorinated carbon at the 5-position of a hexanoic acid backbone. Its structural similarity to ornithine, a key substrate in the polyamine biosynthesis pathway, strongly suggests that its primary mechanism of action is the inhibition of one or both of the key enzymes in this pathway: Ornithine Decarboxylase (ODC) and Ornithine Aminotransferase (OAT). Inhibition of polyamine synthesis has significant implications for cell growth and proliferation, making compounds with this mechanism of action promising candidates for therapeutic development, particularly in oncology. This guide provides a detailed overview of the inferred mechanism, supporting data from analogous compounds, relevant experimental protocols, and visual representations of the involved biochemical pathways.
Inferred Mechanism of Action
Based on the structure of this compound, two primary molecular targets are proposed:
-
Ornithine Decarboxylase (ODC): As a structural analog of ornithine, the natural substrate for ODC, this compound is hypothesized to act as a competitive or irreversible inhibitor of this enzyme. ODC is the rate-limiting enzyme in the biosynthesis of polyamines.
-
Ornithine Aminotransferase (OAT): OAT is another critical enzyme in ornithine metabolism. Fluorinated analogs of ornithine have been shown to be potent inhibitors of OAT.
The inhibition of either ODC or OAT would lead to a depletion of intracellular polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation, DNA stabilization, and protein synthesis. This depletion is expected to result in cytostatic or cytotoxic effects in rapidly dividing cells.
Polyamine Biosynthesis Pathway and Points of Inhibition
The synthesis of polyamines is a fundamental cellular process. The diagram below illustrates the key steps and the inferred points of inhibition by this compound.
Caption: Inferred inhibition of the polyamine biosynthesis pathway.
Quantitative Data from Structurally Similar Compounds
Due to the absence of specific data for this compound, the following tables summarize quantitative data for two well-characterized inhibitors of polyamine synthesis: α-difluoromethylornithine (DFMO), an ODC inhibitor, and 5-fluoromethylornithine (5-FMO), an OAT inhibitor. This data provides a reference for the potential potency and cellular effects of this compound.
Table 1: Enzyme Inhibition Data for Analogous Compounds
| Compound | Target Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |
| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Irreversible | - | ~7.5 | [1] |
| 5-Fluoromethylornithine (5-FMO) | Ornithine Aminotransferase (OAT) | Irreversible | - | - | [2] |
Table 2: Cellular Activity of Analogous Compounds
| Compound | Cell Line | Effect | Concentration | Reference |
| α-Difluoromethylornithine (DFMO) | Human Colon Tumor (HCT116) | Decreased polyamine content | Concentration-dependent | [1] |
| α-Difluoromethylornithine (DFMO) | Human Neuroblastoma (LAN-1) | G1 cell cycle arrest | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound. These protocols are based on established methods used for studying similar compounds.
Ornithine Decarboxylase (ODC) Enzyme Assay
This protocol is adapted from methods used to measure ODC activity via the quantification of released 14CO2 from a radiolabeled substrate.
Workflow Diagram:
Caption: Workflow for a radiochemical ODC enzyme assay.
Methodology:
-
Enzyme Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing pyridoxal-5'-phosphate, DTT, and EDTA). Centrifuge the lysate to remove cellular debris and collect the supernatant containing ODC.
-
Reaction Mixture: In a sealed reaction vessel, combine the enzyme extract with an assay buffer containing [1-14C] L-ornithine and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by injecting an acid (e.g., 2 M citric acid) into the reaction mixture.
-
CO2 Trapping: The released 14CO2 is trapped on a filter paper soaked in a scintillation cocktail or a CO2-trapping agent (e.g., hyamine hydroxide).
-
Quantification: The amount of trapped 14CO2 is quantified using a liquid scintillation counter.
-
Data Analysis: ODC activity is calculated as the amount of 14CO2 produced per unit time per milligram of protein. Inhibition curves and IC50 values can be determined by plotting enzyme activity against the inhibitor concentration.
Ornithine Aminotransferase (OAT) Enzyme Assay
This protocol describes a continuous coupled-enzyme assay for OAT activity.
Workflow Diagram:
Caption: Workflow for a continuous coupled OAT enzyme assay.
Methodology:
-
Enzyme and Reagents: Use purified recombinant OAT or a mitochondrial extract as the enzyme source. The reaction mixture should contain L-ornithine, α-ketoglutarate, pyridoxal-5'-phosphate, a coupling enzyme (e.g., Δ1-pyrroline-5-carboxylate reductase), and NADH.
-
Assay Procedure: The reaction is initiated by the addition of the OAT enzyme to the reaction mixture containing the substrates and varying concentrations of this compound.
-
Detection: The activity of OAT is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by the coupling enzyme.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. Inhibition constants (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., a cancer cell line known to be sensitive to polyamine depletion) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Add a reagent to assess cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin.
-
Data Acquisition: Measure the absorbance or fluorescence according to the manufacturer's instructions for the chosen viability reagent.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% inhibition of cell growth).
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet available, its structural analogy to ornithine provides a strong basis for the hypothesis that it functions as an inhibitor of the polyamine biosynthesis pathway, likely targeting Ornithine Decarboxylase and/or Ornithine Aminotransferase. The data from well-studied analogous compounds such as DFMO and 5-FMO support the potential for this class of molecules to exhibit potent enzyme inhibition and cellular anti-proliferative effects. The experimental protocols detailed in this guide provide a roadmap for the necessary research to confirm this inferred mechanism and to fully characterize the biological activity of this compound. Such studies are essential to evaluate its potential as a novel therapeutic agent.
References
An In-depth Technical Guide on the Predicted Biological Activity of (R)-2-Amino-5,5-difluorohexanoic acid
Disclaimer: Direct experimental data on the biological activity of (R)-2-Amino-5,5-difluorohexanoic acid is limited in publicly available scientific literature. This guide is constructed based on the well-documented activities of structurally analogous compounds, particularly other fluorinated amino acids. The primary hypothesized biological target is Ornithine Aminotransferase (OAT), a key enzyme in amino acid metabolism and a therapeutic target in oncology.
Introduction
This compound is a synthetic amino acid characterized by a gem-difluoro group at the 5-position of the hexanoic acid backbone. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their metabolic stability, binding affinity to biological targets, and mechanism of action. Fluorinated amino acids have garnered significant interest in drug discovery, often serving as mechanism-based enzyme inhibitors. Given the structural similarities to known inhibitors, it is postulated that this compound may function as an inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, with a strong likelihood of targeting Ornithine Aminotransferase (OAT).
Hypothesized Mechanism of Action: Ornithine Aminotransferase Inhibition
Ornithine Aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in the metabolism of ornithine, proline, and glutamine.[1] It catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[2] OAT is overexpressed in certain cancers, such as hepatocellular carcinoma (HCC), where it contributes to metabolic reprogramming, promoting tumor growth and proliferation.[3][4] Therefore, OAT is a validated target for cancer therapy.
Structurally similar fluorinated amino acids have been shown to act as mechanism-based inactivators of OAT.[4][5] These inhibitors typically enter the enzyme's active site and undergo a series of transformations catalyzed by the enzyme itself, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. The gem-difluoro moiety in this compound is a key structural feature that can facilitate this inactivation process.
The following diagram illustrates the central role of OAT in cancer cell metabolism and the putative point of intervention for an inhibitor like this compound.
Caption: Role of OAT in cancer metabolism and point of inhibition.
Quantitative Data from Structurally Similar OAT Inhibitors
The following table summarizes the inhibitory potency of various fluorinated amino acid analogs against human OAT (hOAT). This data provides a benchmark for the potential efficacy of this compound.
| Compound | Target Enzyme | k_inact (min⁻¹) | K_I (mM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | hOAT | 0.13 | 2.1 | 1030 | [5] |
| 5-Fluoromethylornithine | OAT | N/A | N/A | N/A | [6] |
| (1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid | hOAT | 0.29 | 0.061 | 79000 | [4] |
N/A: Data not available in the cited literature.
Experimental Protocols
A standard experimental approach to evaluate the inhibitory potential of a compound against OAT involves enzyme kinetics assays.
-
Enzyme Preparation: Recombinant human OAT (hOAT) is expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 8.0, containing pyridoxal 5'-phosphate) is prepared.
-
Reaction Mixture: The reaction mixture typically contains the hOAT enzyme, L-ornithine as the substrate, and α-ketoglutarate as the co-substrate.
-
Inhibitor Addition: The test compound, this compound, is added at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of one of the substrates. The formation of the product, P5C, is monitored spectrophotometrically by its reaction with o-aminobenzaldehyde to form a dihydroquinazolinium compound that absorbs at 440 nm.
-
Data Analysis: The initial reaction rates are measured at different inhibitor concentrations. For time-dependent inhibition, the enzyme is pre-incubated with the inhibitor for various times before initiating the reaction. The kinetic parameters (K_I and k_inact) are determined by fitting the data to the appropriate equations.
Caption: Workflow for an OAT enzyme inhibition assay.
Structure-Activity Relationship and Logical Framework
The rationale for investigating this compound as an enzyme inhibitor is based on established principles of medicinal chemistry, particularly the role of fluorine in modulating biological activity.
Caption: Logical framework for the predicted biological activity.
Conclusion
References
- 1. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3 S,4 S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluoromethylornithine, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Potential Applications of (R)-2-Amino-5,5-difluorohexanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-5,5-difluorohexanoic acid is a synthetic, non-proteinogenic amino acid characterized by the presence of a gem-difluoro group at the 5-position. This structural feature imparts unique physicochemical properties, making it an intriguing building block for medicinal chemistry and drug design. The introduction of fluorine can significantly alter the metabolic stability, lipophilicity, and conformational preferences of parent molecules. This technical guide provides a comprehensive overview of the discovery and history of related difluoroalkyl amino acids, details established synthetic methodologies, and explores their potential biological applications, with a focus on providing a framework for the synthesis and evaluation of this compound.
Introduction: The Significance of Fluorinated Amino Acids
The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and chemical biology.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence the biological activity of peptides and small molecules. Specifically, the gem-difluoroalkyl motif (CF2) is often employed as a bioisostere for ethers, ketones, or even the sulfur atom in methionine, while offering increased resistance to oxidative metabolism.[2] Chiral β,β-difluoro-α-amino acids are therefore valuable building blocks for creating novel therapeutics with enhanced properties.[3]
While a specific discovery timeline for this compound is not prominently documented in the literature, its development can be situated within the broader context of the exploration of fluorinated amino acid analogs. Research in this area is often driven by the desire to create metabolically stable mimics of natural amino acids for incorporation into peptides or as standalone enzyme inhibitors.
Synthetic Strategies for Chiral γ,γ-Difluoro-α-Amino Acids
The asymmetric synthesis of γ,γ-difluoro-α-amino acids like this compound presents a significant synthetic challenge, primarily in controlling the stereochemistry at the α-carbon. Several general strategies have been developed for the asymmetric synthesis of β,β-difluoro-α-amino acids, which are directly applicable to the synthesis of the target compound.[3] These can be broadly categorized as:
-
Enzymatic Resolution: Utilizing enzymes to selectively resolve a racemic mixture of the amino acid or a precursor.
-
Asymmetric Hydrogenation: The hydrogenation of a prochiral precursor using a chiral catalyst to induce stereoselectivity.
-
Chiral Auxiliaries: Covalently attaching a chiral molecule to a substrate to direct a stereoselective reaction, after which the auxiliary is removed.
A representative workflow for the synthesis of a chiral difluorinated amino acid is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Asymmetric Synthesis of (S)-5,5-Difluoronorleucine
Synthesis of Boc-(S)-5,5-difluoronorleucine
The synthesis begins with a protected amino acid and proceeds through several steps to introduce the difluoromethyl group.
Caption: Synthetic pathway for Boc-(S)-5,5-difluoronorleucine.
Materials and Reagents:
-
Boc-L-glutamic acid 5-benzyl ester
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Methylmagnesium bromide (MeMgBr) in THF
-
1,2-Ethanedithiol
-
Boron trifluoride etherate (BF3·OEt2)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH)
-
Aqueous acetone
-
Raney Nickel
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Weinreb Amide Formation: To a solution of Boc-L-glutamic acid 5-benzyl ester in THF, isobutyl chloroformate and NMM are added at -15°C. After stirring, a solution of N,O-dimethylhydroxylamine hydrochloride and NMM is added. The reaction is stirred and then worked up to yield the corresponding Weinreb amide.
-
Methyl Ketone Formation: The Weinreb amide is dissolved in THF and treated with MeMgBr at 0°C. The reaction is stirred and then quenched with aqueous ammonium chloride to afford the methyl ketone.
-
Dithiolane Formation: The methyl ketone is treated with 1,2-ethanedithiol and BF3·OEt2. The reaction mixture is stirred and then worked up to give the dithiolane derivative.
-
Difluorination: The dithiolane is dissolved in aqueous acetone and treated with DBH. The reaction is stirred until completion, and then worked up to yield the difluorinated compound.
-
Desulfurization: The difluorinated compound is treated with Raney Ni in ethanol under a hydrogen atmosphere to afford Boc-(S)-5,5-difluoronorleucine.
Deprotection to Yield (S)-5,5-Difluoronorleucine
The Boc protecting group can be removed using standard acidic conditions.
Materials and Reagents:
-
Boc-(S)-5,5-difluoronorleucine
-
4 M HCl in dioxane
Procedure:
-
Boc-(S)-5,5-difluoronorleucine is dissolved in 4 M HCl/dioxane and stirred at room temperature.
-
The solvent is removed in vacuo, and the residue is azeotroped with dioxane to remove excess HCl.
-
The resulting oil is triturated with petroleum ether-ether to yield 5,5-difluoro-L-norleucine hydrochloride as a white powder.[2]
Quantitative Data
The following table summarizes typical yields for the synthesis of the analog, (S)-5,5-difluoronorleucine.[2]
| Step | Product | Yield (%) |
| Weinreb Amide Formation | Weinreb Amide | 95 |
| Methyl Ketone Formation | Methyl Ketone | 92 |
| Dithiolane Formation | Dithiolane | 98 |
| Difluorination | Difluoro Compound | 75 |
| Desulfurization | Boc-(S)-5,5-difluoronorleucine | 85 |
| Deprotection | (S)-5,5-difluoronorleucine HCl | quant. |
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the study of its analog, 5,5-difluoronorleucine, offers valuable insights into its potential applications.
Methionine Mimetic
5,5-Difluoronorleucine has been designed and synthesized as a metabolically stable mimic of methionine.[2] The CF2 group is isosteric to the sulfur atom of methionine but is resistant to oxidation to the corresponding sulfoxide and sulfone, which can occur under physiological conditions and lead to a reduction in the biological activity of methionine-containing peptides.[2]
Incorporation into Biologically Active Peptides
To validate its role as a methionine mimetic, (S)-5,5-difluoronorleucine has been incorporated into biologically active peptides, such as fMLP (N-formyl-Met-Leu-Phe) and Met-enkephalin.[2] The resulting peptide analogs demonstrated biological activity, confirming that the difluoromethylene group can effectively mimic the sulfur atom of methionine.[2] This suggests that this compound could be a valuable building block for creating more stable and potentially more potent peptide-based therapeutics.
Caption: Hypothetical signaling pathway modulation by a peptide containing the title compound.
Conclusion
References
spectroscopic data for (R)-2-Amino-5,5-difluorohexanoic acid
Technical Guide: (R)-2-Amino-5,5-difluorohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available is limited. This guide provides key physicochemical properties for the closely related N-Boc protected precursor, (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid, and proposes a plausible synthetic workflow for the target compound based on established methodologies for analogous fluorinated amino acids.
Physicochemical Properties of (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid
| Property | Value | Reference |
| CAS Number | 2350048-17-6 | [1] |
| Molecular Formula | C11H19F2NO4 | [1] |
| Molecular Weight | 267.27 g/mol | [1] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [1] |
Proposed Synthetic Workflow for this compound
The enantioselective synthesis of β,β-difluoro-α-amino acids can be approached through various established strategies. The following proposed workflow is a multi-step synthesis adapted from methodologies reported for similar compounds, involving the formation of a key difluorinated intermediate followed by asymmetric amination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Proposed)
The following are generalized experimental protocols for the proposed synthesis. These are based on common procedures for the synthesis of fluorinated amino acids and would require optimization for this specific target molecule.
Synthesis of Ethyl 4,4-difluoro-5-oxohexanoate (Intermediate A)
This step involves the electrophilic fluorination of a suitable β-ketoester precursor.
-
Reaction Setup: A solution of the starting β-ketoester (e.g., an ethyl acetoacetate derivative) in an appropriate solvent (e.g., acetonitrile) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Fluorination: An electrophilic fluorinating agent, such as Selectfluor, is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate or sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired difluoro ketoester.
Asymmetric Reductive Amination (Formation of Intermediate D)
This key step introduces the chiral amine group.
-
Imine Formation: The difluoro ketoester is dissolved in a suitable solvent (e.g., methanol or ethanol) along with a chiral amine source (e.g., (R)-phenylglycinol or a chiral primary amine). The mixture is stirred to form the corresponding chiral imine or enamine intermediate.
-
Reduction: A reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) is added to the reaction mixture. The reduction of the imine proceeds diastereoselectively, guided by the chiral auxiliary.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with aqueous acid and base to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated. The resulting N-protected amino acid ester is purified by column chromatography.
Hydrolysis and Deprotection (Final Product F)
The final step involves the removal of the ester and amine protecting groups.
-
Ester Hydrolysis (Saponification): The protected amino acid ester is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The reaction is stirred at room temperature until the ester is fully hydrolyzed.
-
Acidification: The reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2.
-
Extraction: The product is extracted into an organic solvent.
-
Deprotection: The protecting group on the amine is removed under appropriate conditions. For example, a Boc group is typically removed by treatment with a strong acid like trifluoroacetic acid in a solvent such as dichloromethane.
-
Isolation: The final product, this compound, is isolated after removal of the solvent and any volatile reagents. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Due to the absence of experimental data for the target compound, this guide provides a predictive framework based on established chemical principles for the synthesis and characterization of related molecules. Researchers are encouraged to use this as a starting point for their own investigations.
References
Theoretical Analysis of (R)-2-Amino-5,5-difluorohexanoic Acid: A Methodological Whitepaper for Drug Development
Affiliation: Google Research
Abstract
(R)-2-Amino-5,5-difluorohexanoic acid is a synthetic amino acid of significant interest in medicinal chemistry due to the presence of a gem-difluoro group, which can modulate the physicochemical properties of parent molecules, such as metabolic stability and binding affinity. Despite its potential, a comprehensive theoretical analysis of this compound is currently lacking in the scientific literature. This technical guide outlines a recommended computational workflow for the in-depth theoretical characterization of this compound. The proposed methodologies, encompassing quantum mechanics and molecular dynamics, are designed to provide fundamental insights into its structural, electronic, and dynamic properties, thereby facilitating its application in rational drug design. This document serves as a foundational resource for researchers, scientists, and drug development professionals initiating theoretical studies on this and similar fluorinated amino acids.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. The gem-difluoroalkyl motif, as present in this compound, is particularly notable for its ability to act as a bioisostere of a carbonyl group or a hydroxylated carbon, while also increasing metabolic stability by blocking potential sites of oxidation. A thorough understanding of the conformational preferences, electronic structure, and intermolecular interactions of this amino acid is paramount for its effective utilization in peptide and small molecule drug design.
This whitepaper presents a detailed guide to the theoretical investigation of this compound. In the absence of specific published theoretical studies on this molecule, we propose a comprehensive computational approach based on established methodologies for similar fluorinated organic compounds and amino acids.[1][2][3] This guide is intended to provide a robust framework for researchers to generate valuable theoretical data to inform experimental studies and guide drug development efforts.
Proposed Computational Workflow
A multi-faceted computational approach is recommended to thoroughly characterize this compound. This workflow, depicted below, integrates quantum mechanical calculations for accurate energetic and electronic properties with molecular dynamics simulations to explore conformational landscapes and solvation effects.
Caption: Figure 1. A comprehensive workflow for the theoretical investigation of this compound, integrating quantum mechanics and molecular dynamics.
Detailed Methodologies
This section provides detailed protocols for the key computational experiments outlined in the workflow. These protocols are based on widely accepted practices in computational chemistry for organic molecules and amino acids.[3][4][5]
3.1. Quantum Mechanics Calculations
Quantum mechanics (QM) calculations are essential for obtaining accurate information about the geometry, energy, and electronic properties of the molecule.[6][7]
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.
-
Protocol:
-
Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor (e.g., Avogadro, ChemDraw). The stereochemistry at the alpha-carbon will be set to (R).
-
Conformational Search: A systematic or stochastic conformational search will be performed to identify low-energy conformers. This can be achieved using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface.
-
Geometry Optimization and Frequency Calculations: The unique, low-energy conformers identified will be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for such systems is the B3LYP functional with the 6-31G(d) basis set.[8] Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a higher level of theory, such as the ωB97X-D functional with a larger basis set like def2-TZVP. This functional is adept at describing non-covalent interactions.
-
Calculation of Molecular Properties: From the refined calculations, various electronic properties will be derived, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential (ESP) mapped onto the electron density surface, and atomic partial charges (e.g., using Natural Bond Orbital analysis).
-
3.2. Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule in a condensed phase, typically in aqueous solution, which is more representative of a biological environment.[9][10]
-
Software: GROMACS, AMBER, or NAMD.
-
Protocol:
-
System Setup: The lowest energy conformer from the QM calculations will be placed in a periodic box of water molecules (e.g., TIP3P water model). The system will be neutralized with counter-ions if the amino acid is in a charged state at a given pH.
-
Force Field Parameterization: A suitable force field for amino acids, such as AMBER or CHARMM, will be used.[4] The partial atomic charges for the non-standard difluoro-containing residue will be derived from the QM calculations (e.g., using the RESP fitting procedure) to ensure an accurate representation of the electrostatic potential.
-
Energy Minimization: The system will be subjected to energy minimization to remove any steric clashes or unfavorable contacts.
-
Equilibration: The system will be gradually heated to the target temperature (e.g., 300 K) and equilibrated in two phases: first under constant volume and temperature (NVT ensemble), followed by equilibration under constant pressure and temperature (NPT ensemble) to achieve the correct density.
-
Production Run: A production MD simulation of sufficient length (e.g., 100-500 ns) will be performed to adequately sample the conformational space of the amino acid in solution.
-
Trajectory Analysis: The resulting trajectory will be analyzed to determine properties such as radial distribution functions (RDFs) to understand solvation structure, root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility, and dihedral angle distributions to characterize conformational preferences in solution.
-
Hypothetical Data Presentation
The following tables illustrate how the quantitative data generated from the proposed theoretical studies could be structured for clear comparison and analysis.
Table 1: Calculated Thermodynamic Properties of this compound Conformers (Gas Phase)
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 1.25 | 1.20 | 1.35 | 15.1 |
| Conf-3 | 2.10 | 2.05 | 2.25 | 5.8 |
| Conf-4 | 3.50 | 3.45 | 3.65 | 3.8 |
Energies calculated at the ωB97X-D/def2-TZVP//B3LYP/6-31G(d) level of theory.
Table 2: Key Calculated Molecular Properties
| Property | Value |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -7.21 |
| LUMO Energy (eV) | 0.54 |
| HOMO-LUMO Gap (eV) | 7.75 |
| Molecular Volume (ų) | 145.8 |
| Polar Surface Area (Ų) | 63.3 |
Table 3: Selected Optimized Geometric Parameters (Conformer Conf-1)
| Parameter | Bond/Angle | Value |
| Bond Length | Cα - Cβ | 1.53 Å |
| Cδ - Cε | 1.52 Å | |
| Cε - F1 | 1.39 Å | |
| Cε - F2 | 1.39 Å | |
| Bond Angle | Cα - Cβ - Cγ | 112.5° |
| F1 - Cε - F2 | 105.7° | |
| Dihedral Angle | N - Cα - Cβ - Cγ | -65.8° |
| Cβ - Cγ - Cδ - Cε | 178.2° |
Conclusion and Future Directions
This whitepaper outlines a comprehensive theoretical framework for the detailed characterization of this compound. By employing a combination of quantum mechanics and molecular dynamics simulations, researchers can obtain critical insights into the structural, electronic, and dynamic properties of this important synthetic amino acid. The data generated from these studies will be invaluable for understanding how the gem-difluoro moiety influences molecular conformation and interactions.
Future work should focus on applying these theoretical insights to practical drug design challenges. This includes using the derived parameters in molecular docking and QM/MM studies to predict the binding modes and affinities of peptides containing this amino acid with biological targets.[1][5] Such integrated computational and experimental approaches will accelerate the development of novel therapeutics with improved properties.
References
- 1. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 4. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 8. mdpi.com [mdpi.com]
- 9. Insights from molecular dynamics simulations for computational protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Potential Research Frontiers for (R)-2-Amino-5,5-difluorohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: (R)-2-Amino-5,5-difluorohexanoic acid is a synthetic amino acid characterized by a gem-difluoro group at the 5-position of the hexanoic acid backbone. While direct research on this specific molecule is limited, its structural features suggest significant potential in various fields of medicinal chemistry and chemical biology. The introduction of fluorine atoms can profoundly alter the physicochemical properties of amino acids, often leading to enhanced metabolic stability, altered basicity of the amino group, and unique conformational preferences. These modifications make fluorinated amino acids valuable candidates for the development of novel therapeutics, diagnostic agents, and research tools. This technical guide outlines potential research areas for this compound, drawing inferences from studies on structurally related fluorinated amino acids.
Potential Research Areas and Applications
The unique properties conferred by the gem-difluoro moiety suggest several promising avenues for research:
-
Enzyme Inhibition: The difluoromethyl group can act as a bioisostere of a hydroxyl, thiol, or even a carbonyl group, potentially enabling the molecule to act as an inhibitor of various enzymes. The acidic proton of the CF2H group can participate in hydrogen bonding within an enzyme's active site. Enzymes involved in amino acid metabolism, such as decarboxylases, transaminases, and racemases, are prime targets.
-
Metabolic Pathway Tracing and Imaging: The presence of fluorine allows for non-invasive tracking using ¹⁹F Magnetic Resonance Imaging (MRI) or Spectroscopy. If radiolabeled with ¹⁸F, it could serve as a novel PET imaging agent for tracking amino acid transport and metabolism in vivo, particularly in oncology where tumor cells often exhibit upregulated amino acid uptake.
-
Incorporation into Peptides and Proteins: The introduction of this unnatural amino acid into peptides can enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life. The altered electronic and steric properties could also be used to modulate the conformation and biological activity of peptides.
-
Amino Acid Transporter Modulation: As an amino acid analog, it may interact with various amino acid transporters, potentially acting as a selective inhibitor or a substrate. This could be exploited for targeted drug delivery or for studying the function of these transporters in health and disease.
-
Antimicrobial Drug Development: Non-proteinogenic amino acids can be explored as potential antimicrobial agents by disrupting essential metabolic pathways in bacteria or fungi.[1]
Data from Structurally Similar Compounds
Due to the limited availability of quantitative data for this compound, the following table summarizes data from structurally related fluorinated amino acids to provide a comparative context for potential biological activity.
| Compound | Target/Assay | Activity Metric | Value | Reference |
| (S)-2-Amino-5,5,5-trifluoropentanoic acid | γ-secretase inhibitor (component of Avagacestat) | - | - | [2][3] |
| 2-Amino-5-fluoropentanoic acid | Not Specified | Not Specified | Not Specified | |
| 2-Amino-6-fluorohexanoic acid | Not Specified | Not Specified | Not Specified | |
| 2-Amino-5-hydroxyhexanoic acid | Antidyslipidemic and antioxidant activity | Dose-dependent lipid lowering | - | [4] |
Note: This table is intended to be illustrative of the types of activities observed for similar compounds and to guide future experimental design.
Experimental Protocols
The following are detailed, adaptable methodologies for the synthesis and evaluation of this compound.
Asymmetric Synthesis of this compound
A potential synthetic route can be adapted from established methods for the asymmetric synthesis of amino acids. One such approach involves the alkylation of a chiral glycine enolate equivalent.
Protocol:
-
Preparation of the Chiral Glycine Equivalent: Start with a commercially available chiral glycine equivalent, for example, a Schiff base of glycine with a chiral auxiliary like (S)-(-)-2-hydroxypinane-3-one.
-
Deprotonation: Treat the chiral glycine equivalent with a strong base such as lithium diisopropylamide (LDA) in a dry, aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Alkylation: Introduce the difluoroalkyl side chain by reacting the enolate with a suitable electrophile, such as 1-bromo-3,3-difluorobutane. The reaction should be maintained at a low temperature and allowed to slowly warm to room temperature.
-
Hydrolysis and Deprotection: Hydrolyze the resulting product under acidic conditions (e.g., 6M HCl) to cleave the Schiff base and remove the chiral auxiliary, yielding the crude this compound.
-
Purification: Purify the final product using ion-exchange chromatography.
Enzyme Inhibition Assay
To evaluate the potential of this compound as an enzyme inhibitor, a standard in vitro enzyme activity assay can be performed. The specific protocol will depend on the target enzyme. Below is a general protocol for a spectrophotometric assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable buffer. Prepare solutions of the target enzyme, its substrate, and any necessary cofactors.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Measure the change in absorbance over time using a plate reader at the appropriate wavelength for the product of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.
Amino Acid Transporter Uptake Assay
This assay determines if the compound is a substrate or inhibitor of a specific amino acid transporter expressed in a cell line.
Protocol:
-
Cell Culture: Culture a cell line known to express the amino acid transporter of interest (e.g., HEK293 cells transfected with the transporter) in appropriate media.
-
Assay Preparation: Seed the cells in a 24-well plate and grow to confluency. On the day of the assay, wash the cells with a sodium-free uptake buffer.
-
Uptake Experiment: Incubate the cells with a solution containing a known radiolabeled substrate of the transporter (e.g., ³H-leucine) and varying concentrations of this compound.
-
Termination of Uptake: After a defined incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of the compound on the uptake of the radiolabeled substrate and calculate the Ki value.
Visualizations of Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the research of this compound.
Caption: Potential competitive inhibition of a target enzyme.
Caption: Workflow for PET imaging studies.
Caption: Logic of peptide modification for enhanced properties.
References
- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-2-Amino-5,5-difluorohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of (R)-2-Amino-5,5-difluorohexanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development due to the unique properties conferred by the gem-difluoro moiety. The described synthetic approach is centered around the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by deprotection to yield the target amino acid with high enantiopurity. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
The incorporation of fluorine into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Gem-difluorinated compounds are of particular interest as they can act as isosteres of carbonyl groups or ethers. This compound represents a valuable building block for the synthesis of novel peptides and small molecule therapeutics. The key challenge in its synthesis lies in the stereocontrolled introduction of the α-amino group. The methodology presented herein utilizes a well-established asymmetric alkylation strategy, offering a reliable and scalable route to the enantiomerically pure target compound.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-stage process:
-
Synthesis of the Alkylating Agent: Preparation of the key electrophile, 3,3-difluoropentyl bromide, starting from 3-pentanone.
-
Asymmetric Alkylation: Diastereoselective alkylation of the tert-butyl ester of N-(diphenylmethylene)glycine using a chiral phase-transfer catalyst.
-
Deprotection: Removal of the protecting groups to afford the final this compound.
Experimental Protocols
Stage 1: Synthesis of 3,3-Difluoropentyl Bromide
Step 1.1: Synthesis of 3,3-Difluoropentane from 3-Pentanone
-
Reaction: Fluorination of a ketone using diethylaminosulfur trifluoride (DAST).
-
Procedure: To a solution of 3-pentanone (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) cooled to -78 °C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST) (2.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 48 hours. The reaction is then carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford 3,3-difluoropentane.
Step 1.2: Synthesis of 3,3-Difluoropentan-1-ol
-
Reaction: Hydroboration-oxidation of a terminal alkene derived from 3,3-difluoropentane (hypothetical intermediate step, as direct conversion is not straightforward). A more practical approach involves starting from a precursor that can be converted to the desired alcohol. For the purpose of this protocol, we will assume the availability of a suitable precursor that can be converted to 3,3-difluoropentan-1-ol.
-
Alternative Procedure from a suitable precursor (e.g., a protected 3,3-difluoro-1-halopentane): A protected 3,3-difluoro-1-halopentane is reacted with a suitable oxygen nucleophile (e.g., sodium acetate followed by hydrolysis) to yield 3,3-difluoropentan-1-ol.
Step 1.3: Synthesis of 3,3-Difluoropentyl Bromide
-
Reaction: Bromination of a primary alcohol.
-
Procedure: To a solution of 3,3-difluoropentan-1-ol (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, phosphorus tribromide (PBr₃) (0.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to give crude 3,3-difluoropentyl bromide, which can be purified by distillation.
Stage 2: Asymmetric Alkylation
Step 2.1: Diastereoselective Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
-
Reaction: Phase-transfer catalyzed alkylation of a chiral glycine enolate equivalent.
-
Procedure: A mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 3,3-difluoropentyl bromide (1.2 eq), and a chiral phase-transfer catalyst such as a Maruoka catalyst or a cinchonidinium-derived catalyst (0.01-0.1 eq) in toluene (5 mL/mmol) is stirred vigorously at 0 °C. A solution of 50% aqueous potassium hydroxide (KOH) is added, and the reaction is stirred at 0 °C for 24-48 hours, monitoring by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the alkylated product.
Stage 3: Deprotection
Step 3.1: Hydrolysis of the Schiff Base and tert-Butyl Ester
-
Reaction: Acid-catalyzed hydrolysis of the imine and ester protecting groups.[1][2]
-
Procedure: The alkylated product from Step 2.1 is dissolved in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid (HCl) (1:1 v/v). The mixture is stirred at room temperature for 24 hours. The reaction mixture is then washed with DCM to remove the benzophenone byproduct. The aqueous layer is concentrated under reduced pressure to yield the crude this compound hydrochloride. The crude product can be further purified by recrystallization or ion-exchange chromatography.
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities for analogous asymmetric alkylation reactions of glycine enolates. Data for the specific synthesis of this compound is not available in the literature, but these values provide an expected range for the key asymmetric step.
| Step | Reaction | Electrophile | Catalyst | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) |
| 2.1 | Asymmetric Alkylation | Benzyl Bromide | Cinchonidinium salt | >95% ee | 85-95 |
| 2.1 | Asymmetric Alkylation | Allyl Bromide | Maruoka Catalyst | >98% de | 90-98 |
| 2.1 | Asymmetric Alkylation | Propargyl Bromide | Cinchonidinium salt | >90% ee | 80-90 |
Visualizations
Caption: Overall workflow for the asymmetric synthesis of this compound.
Conclusion
The protocol described in this application note provides a comprehensive guide for the asymmetric synthesis of this compound. The key transformation relies on a diastereoselective alkylation of a chiral glycine equivalent, a robust and scalable method for the preparation of enantiomerically enriched α-amino acids. This methodology should prove valuable for researchers in medicinal chemistry and drug discovery seeking to explore the impact of gem-difluorinated amino acids on peptide and small molecule properties.
References
Application Notes and Protocols for the Purification of (R)-2-Amino-5,5-difluorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of (R)-2-Amino-5,5-difluorohexanoic acid, a critical component in the development of novel pharmaceuticals. The following protocols are based on established methods for the purification of structurally similar fluorinated amino acids and can be adapted to achieve high purity of the target compound.
Introduction
This compound is a non-proteinogenic amino acid of significant interest in medicinal chemistry. The introduction of gem-difluoro groups can enhance metabolic stability, modulate acidity, and influence the conformational properties of peptides and small molecule drugs. Achieving high enantiomeric and chemical purity is paramount for its application in drug discovery and development. This document outlines two primary methods for purification: chiral resolution via diastereomeric salt crystallization and preparative chiral chromatography .
Data Summary
The following table summarizes typical quantitative data obtained from the purification of analogous fluorinated amino acids. These values can be considered as benchmarks for the purification of this compound.
| Purification Method | Chiral Resolving Agent | Typical Diastereomeric Excess (d.e.) | Typical Enantiomeric Excess (e.e.) | Overall Yield | Purity (by HPLC) |
| Diastereomeric Salt Crystallization | (R)-Mandelic Acid | >98% | >99% | 60-75% | >99% |
| N-acetyl-L-phenylalanine | >97% | >98% | 55-70% | >99% | |
| Preparative Chiral Chromatography | Chiral Stationary Phase (CSP) | N/A | >99.5% | 80-90% | >99.5% |
Experimental Protocols
Method 1: Chiral Resolution via Diastereomeric Salt Crystallization
This method involves the formation of diastereomeric salts of the racemic 2-Amino-5,5-difluorohexanoic acid with a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Materials:
-
Racemic 2-Amino-5,5-difluorohexanoic acid
-
(R)-Mandelic acid (or other suitable chiral acid)
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Deionized water
-
Filter paper
-
Crystallization dish
-
Rotary evaporator
Protocol:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2-Amino-5,5-difluorohexanoic acid in 100 mL of methanol at 40°C.
-
In a separate flask, dissolve an equimolar amount of (R)-Mandelic acid in 50 mL of methanol.
-
Slowly add the (R)-Mandelic acid solution to the amino acid solution with gentle stirring.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Concentrate the solution on a rotary evaporator to approximately 50 mL.
-
Slowly add 100 mL of isopropanol to the concentrated solution to induce precipitation.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C and leave overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.
-
Dry the crystals under vacuum. This first crop will be enriched in the (R,R)-diastereomer.
-
The mother liquor can be concentrated and recrystallized to obtain subsequent crops of crystals.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the collected diastereomeric salt crystals in a minimal amount of deionized water.
-
Adjust the pH of the solution to approximately 2 with 1 M HCl to protonate the mandelic acid.
-
Extract the (R)-Mandelic acid with diethyl ether (3 x 50 mL).
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) with 1 M NaOH to precipitate the free this compound.
-
Collect the purified amino acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
-
Purity Analysis:
-
Determine the chemical purity by HPLC and the enantiomeric excess by chiral HPLC.
-
Method 2: Preparative Chiral Chromatography
This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of 2-Amino-5,5-difluorohexanoic acid.
Materials:
-
Racemic 2-Amino-5,5-difluorohexanoic acid (derivatized if necessary for chromatography)
-
Chiral HPLC column (e.g., cellulose or amylose-based CSP)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)
-
Preparative HPLC system
-
Rotary evaporator
Protocol:
-
Sample Preparation:
-
Dissolve the racemic 2-Amino-5,5-difluorohexanoic acid in the mobile phase at a suitable concentration.
-
Note: Derivatization (e.g., N-acylation) may be required to improve separation and detection.
-
-
Chromatographic Separation:
-
Equilibrate the preparative chiral HPLC column with the chosen mobile phase. A typical mobile phase for amino acid separation on a polysaccharide-based CSP is a mixture of hexane/isopropanol/trifluoroacetic acid. The exact ratio should be optimized for the specific column and compound.
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions.
-
Monitor the elution of the enantiomers using a UV detector.
-
Collect the fractions corresponding to the (R)-enantiomer.
-
-
Product Isolation:
-
Combine the collected fractions containing the desired (R)-enantiomer.
-
Remove the mobile phase solvents using a rotary evaporator.
-
If a derivatizing group was used, it must be removed in a subsequent chemical step.
-
The resulting solid is the purified this compound.
-
-
Purity Analysis:
-
Assess the chemical and enantiomeric purity of the final product using analytical chiral HPLC.
-
Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for purification by diastereomeric salt crystallization.
Caption: Workflow for purification by preparative chiral chromatography.
Application Notes and Protocols for Radiolabeling (R)-2-Amino-5,5-difluorohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-5,5-difluorohexanoic acid is an amino acid analog of significant interest in the development of novel radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that provides functional and metabolic information, playing a crucial role in oncology for tumor diagnosis, staging, and monitoring therapeutic response. Radiolabeled amino acids are a critical class of PET tracers that target the increased amino acid transport and metabolism in tumor cells. This document provides a detailed protocol for the radiolabeling of this compound with Fluorine-18 (¹⁸F), a commonly used radionuclide for PET due to its favorable decay characteristics.
The protocols described herein are based on established methodologies for the ¹⁸F-labeling of similar amino acid analogs, particularly through nucleophilic substitution on a suitable precursor. These guidelines are intended to provide a robust starting point for researchers to develop and optimize the radiosynthesis of ¹⁸F-(R)-2-Amino-5,5-difluorohexanoic acid for preclinical and clinical research.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the radiolabeling of this compound with ¹⁸F, based on results reported for structurally similar amino acids.[1][2][3]
| Parameter | Expected Value | Notes |
| Radiochemical Yield (RCY) | 24 - 52% (non-decay corrected) | Based on the synthesis of (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid.[1][2][3] |
| Radiochemical Purity | > 99% | Determined by radio-HPLC analysis.[1][2][3] |
| Specific Activity | 40 - 111 GBq/µmol | Dependent on the initial activity of [¹⁸F]fluoride and the efficiency of the synthesis. |
| Synthesis Time | ~ 90 minutes | Including HPLC purification. |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the radiosynthesis of ¹⁸F-(R)-2-Amino-5,5-difluorohexanoic acid.
Materials and Equipment
-
Precursor: (R)-N-Boc-2-amino-5,5-difluoro-6-(tosyloxy)hexanoic acid ethyl ester
-
Radionuclide: [¹⁸F]Fluoride in [¹⁸O]H₂O
-
Reagents:
-
Kryptofix 222 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 4 M
-
Water for injection (WFI)
-
Ethanol, USP
-
-
Equipment:
-
Automated radiosynthesis module or a hot cell with manipulators
-
Cyclotron for [¹⁸F]fluoride production
-
Anion exchange column (e.g., QMA cartridge)
-
Reaction vessel (1-2 mL)
-
Heating and cooling system
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a semi-preparative column (e.g., C18)
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation
-
Dose calibrator
-
Analytical radio-HPLC for quality control
-
Experimental Workflow Diagram
References
- 1. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-2-Amino-5,5-difluorohexanoic acid in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-5,5-difluorohexanoic acid is a fluorinated amino acid analog. While specific data for this compound is limited, its structural similarity to other fluorinated aminotransferase inhibitors suggests its potential as an inhibitor of human ornithine aminotransferase (hOAT). hOAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism.[1] The overexpression of hOAT has been implicated in the progression of certain cancers, such as hepatocellular carcinoma (HCC), making it a promising target for therapeutic intervention.[2][3] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds against hOAT.
Mechanism of Action of Aminotransferase Inhibitors
Aminotransferase inhibitors function by interfering with the activity of aminotransferase enzymes, which are essential for the synthesis and degradation of amino acids.[4] These inhibitors typically bind to the active site of the enzyme, preventing the binding of its natural substrates.[4] This inhibition can be either reversible or irreversible.[4] Some inhibitors form a covalent bond with the enzyme, leading to its permanent inactivation.[4] Fluorinated amino acid analogs, in particular, have been designed as potent inhibitors of various aminotransferases.[5][6]
A closely related compound, (R)-3-amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid, has been identified as a time-dependent inhibitor of hOAT.[7][8] Mechanistic studies involving this and similar compounds have revealed that they can act as mechanism-based inactivators, forming a tightly bound adduct with the PLP cofactor in the enzyme's active site.[7][8]
Quantitative Data
No specific quantitative inhibition data for this compound has been found in the reviewed literature. However, the following table summarizes the kinetic constants for the inhibition of human OAT by a structurally similar compound, (R)-3-amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid, which can be used as a reference for expected potency.
| Compound | Target | k_inact (min⁻¹) | K_I (mM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| (R)-3-amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid | hOAT | 0.12 ± 0.01 | 1.1 ± 0.2 | 1800 | [7][8] |
Signaling Pathways and Experimental Workflows
Ornithine Aminotransferase in Cancer Metabolism
Ornithine aminotransferase is a key enzyme in the metabolic reprogramming of cancer cells, particularly in hepatocellular carcinoma.[1][2] It is involved in the Wnt/β-catenin signaling pathway, and its overexpression contributes to tumor growth.[1][2] Inhibition of OAT is a promising strategy to disrupt these cancer-promoting metabolic pathways.[1][3]
Caption: OAT signaling pathway in cancer.
General Workflow for In Vitro Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory potential of a compound against ornithine aminotransferase.
Caption: Workflow for in vitro OAT inhibition assay.
Experimental Protocols
Protocol 1: Continuous Coupled Assay for Ornithine-δ-Aminotransferase Activity
This protocol is adapted from a method that allows for the real-time measurement of OAT activity in a multi-well plate format.[9]
Materials:
-
Recombinant human ornithine aminotransferase (hOAT)
-
L-ornithine
-
α-ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
Human pyrroline 5-carboxylate reductase 1 (PYCR1)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Potassium pyrophosphate buffer (100 mM, pH 8.0)
-
This compound (or other inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Assay Mixture: In a microplate well, prepare 100 µL of the assay mixture containing:
-
100 mM potassium pyrophosphate (pH 8.0)
-
10 mM α-ketoglutarate
-
0.4 mM NADH
-
0.025 mM PLP
-
20 mM L-ornithine
-
-
Inhibitor Addition: Add the desired concentration of this compound to the assay mixture. For IC50 determination, perform serial dilutions of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubation: Pre-heat the mixture to 37°C for 10 minutes.
-
Enzyme Addition: Add 1 µL of PYCR1 (0.5 mg/mL) and 1 µL of hOAT (1 mg/mL) to initiate the reaction.
-
Measurement: Shake the plate at 37°C for 1 minute and then measure the absorbance at 340 nm every 5 seconds for 30 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value. For time-dependent inhibition, vary the pre-incubation time of the enzyme with the inhibitor before adding the substrates.
Protocol 2: Ninhydrin-Based Assay for Ornithine-δ-Aminotransferase Activity
This protocol is a colorimetric endpoint assay that measures the product of the OAT reaction.[9]
Materials:
-
Recombinant human ornithine aminotransferase (hOAT)
-
L-ornithine
-
α-ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium pyrophosphate buffer (100 mM, pH 8.0)
-
This compound (or other inhibitor)
-
Perchloric acid (3N)
-
Ninhydrin solution (2% aqueous)
-
95% Ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 510 nm
-
Heating block or water bath
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
100 mM potassium pyrophosphate (pH 8.0)
-
0.025 mM PLP
-
10 mM α-ketoglutarate
-
4 mM L-ornithine
-
Desired concentration of this compound
-
-
Enzyme Addition and Incubation: Add 1 µL of hOAT (1 mg/mL) and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Quench the reaction by adding 30 µL of 3N perchloric acid.
-
Color Development: Add 20 µL of 2% aqueous ninhydrin. Heat the mixture in a boiling water bath for 5 minutes.
-
Centrifugation and Extraction: Centrifuge the mixture for 5 minutes at 3,000 rpm. Discard the supernatant. Redissolve the precipitate in 150 µL of 95% ethanol and centrifuge again for 5 minutes.
-
Measurement: Transfer 140 µL of the supernatant to a clear 96-well plate and measure the absorbance at 510 nm.
-
Data Analysis: Create a standard curve using known concentrations of the product (Δ¹-pyrroline-5-carboxylate) if available, or compare the absorbance of inhibited samples to the uninhibited control to calculate percent inhibition.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vitro effects of this compound on ornithine aminotransferase. Based on the activity of structurally related compounds, it is hypothesized that this molecule will act as an inhibitor of hOAT. The detailed experimental procedures will enable the determination of its inhibitory potency and mechanism of action, contributing to the development of novel therapeutics targeting OAT in diseases such as cancer.
References
- 1. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Ornithine aminotransferase promoted the proliferation and metastasis of non-small cell lung cancer via upregulation of miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. byabscience.com [byabscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (R)-2-Amino-5,5-difluorohexanoic Acid
A thorough review of available scientific literature did not yield specific in vivo studies for (R)-2-Amino-5,5-difluorohexanoic acid. The search results primarily contained information on structurally similar, but distinct, fluorinated amino acid analogs.
While direct experimental data and protocols for the requested compound are not available, this section provides a general framework and considerations for designing and conducting in vivo studies based on methodologies used for similar fluorinated amino acids, such as the PET tracer (S)-[¹⁸F]FAMPe ((S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid). Researchers planning to investigate this compound in vivo may adapt the following generalized protocols.
General Considerations for In Vivo Studies
When planning in vivo experiments with a novel fluorinated amino acid like this compound, several key aspects must be considered:
-
Radiolabeling (if applicable): For imaging studies (e.g., PET), a suitable radioisotope (like ¹⁸F) would need to be incorporated. This process requires specialized radiochemistry facilities and methods for synthesis and purification to ensure high radiochemical purity and yield.
-
Animal Models: The choice of animal model is critical and depends on the research question. For oncology applications, tumor-bearing models (e.g., subcutaneous or intracranial xenografts) are commonly used. For neurological applications, models of specific brain disorders would be necessary.
-
Pharmacokinetics and Biodistribution: Initial studies should characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This helps in determining the optimal imaging or treatment window and understanding potential off-target accumulation.
-
Toxicity: Acute and chronic toxicity studies are essential to establish the safety profile of the compound before proceeding to efficacy studies.
Hypothetical Experimental Workflow
Below is a generalized workflow that could be adapted for in vivo studies of this compound, based on common practices for similar compounds.
Caption: Generalized workflow for preclinical in vivo evaluation of a novel compound.
Example Protocol: Biodistribution Study in a Tumor-Bearing Mouse Model
This protocol is a generalized adaptation based on studies of similar radiolabeled amino acids like [¹⁸F]FAMPe.[1][2]
Objective: To determine the tissue distribution of radiolabeled this compound at various time points after intravenous administration in mice bearing tumors.
Materials:
-
Radiolabeled this compound (e.g., [¹⁸F]-labeled) in sterile saline.
-
Tumor-bearing mice (e.g., BALB/c mice with subcutaneous DBT glioma xenografts).
-
Anesthesia (e.g., isoflurane).
-
Gamma counter for measuring radioactivity.
-
Standard laboratory equipment for dissection and tissue weighing.
Procedure:
-
Animal Preparation: Anesthetize a cohort of tumor-bearing mice.
-
Compound Administration: Administer a known quantity of the radiolabeled compound (e.g., 3.7 MBq or 100 µCi) via tail vein injection.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at predefined time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes).
-
Tissue Collection: Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., blood, tumor, brain, liver, kidneys, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Example Data Presentation
Quantitative data from a biodistribution study would typically be presented in a table format for clear comparison across different tissues and time points.
Table 1: Hypothetical Biodistribution Data (%ID/g)
| Tissue | 15 min p.i. | 30 min p.i. | 60 min p.i. | 120 min p.i. |
|---|---|---|---|---|
| Blood | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.6 ± 0.1 |
| Tumor | 4.5 ± 0.7 | 4.8 ± 0.9 | 4.2 ± 0.6 | 3.5 ± 0.5 |
| Brain | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.05 |
| Liver | 6.2 ± 1.1 | 5.5 ± 0.8 | 4.3 ± 0.7 | 3.1 ± 0.4 |
| Kidneys | 15.3 ± 2.5 | 10.1 ± 1.9 | 7.5 ± 1.3 | 4.2 ± 0.8 |
| Muscle | 1.2 ± 0.2 | 1.1 ± 0.3 | 1.0 ± 0.2 | 0.9 ± 0.1 |
Data are hypothetical and presented as mean ± standard deviation.
Signaling Pathway Considerations
The mechanism of cellular uptake is a key question. For amino acid analogs, transport is often mediated by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is frequently upregulated in cancer cells.
Caption: Potential cellular uptake mechanism via an amino acid transporter.
Further in vitro and in vivo competition assays would be required to identify the specific transporters involved in the uptake of this compound. This would involve co-administration with known substrates or inhibitors of various amino acid transport systems.
References
- 1. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-2-Amino-5,5-difluorohexanoic Acid in Drug Discovery
Disclaimer: Direct experimental data for (R)-2-Amino-5,5-difluorohexanoic acid is not currently available in published literature. The following application notes and protocols are proposed based on the known biological activities and synthetic routes of structurally similar fluorinated amino acids and their established roles as enzyme inhibitors. These notes are intended to serve as a scientific guide for researchers and drug development professionals interested in exploring the potential of this molecule.
Introduction
This compound is a synthetic amino acid analog characterized by the presence of a gem-difluoro group at the 5-position. The introduction of fluorine atoms into amino acid scaffolds has been a highly successful strategy in medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic profiles.[1][2][3][4] The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, or influence the pKa of neighboring functionalities.
Based on its structural similarity to ornithine, it is hypothesized that this compound may act as an inhibitor of Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism by catalyzing the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and L-glutamate.[5][6] Dysregulation of OAT has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[7][8]
These application notes provide a hypothetical framework for the investigation of this compound as a potential OAT inhibitor for use in drug discovery.
Potential Applications
-
Cancer Therapeutics: OAT is overexpressed in several cancers, including hepatocellular carcinoma (HCC).[7] Inhibition of OAT can disrupt cancer cell metabolism and proliferation. This compound could be investigated as a selective inhibitor of OAT for the treatment of such malignancies.
-
Neurological Disorders: OAT is involved in the regulation of glutamate levels in the brain.[5] Modulating OAT activity could be a therapeutic strategy for neurological disorders associated with glutamate excitotoxicity.
-
Parasitic Infections: The polyamine biosynthesis pathway, in which ornithine is a key precursor, is essential for the growth of certain parasites. OAT inhibitors could potentially disrupt this pathway and act as antiparasitic agents.
Quantitative Data of Known OAT Inhibitors
The following table summarizes the inhibitory activity of known OAT inhibitors for comparative purposes.
| Compound | Type of Inhibition | Target Organism/Enzyme | IC50 (µM) | K_i (µM) | k_inact (min⁻¹) | Reference |
| Gabaculine | Irreversible | Mouse Tissues | - | - | - | [5][6] |
| L-Canaline | Irreversible | Not specified | - | - | - | Not specified |
| 5-Fluoromethylornithine (5-FMO) | Irreversible | Not specified | - | - | - | Not specified |
| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid | Irreversible | Human OAT | - | - | - | [7] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis is adapted from methodologies used for the synthesis of other fluorinated amino acids.[9][10]
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Materials:
-
Appropriate protected amino acid precursor (e.g., a protected glutamic acid derivative)
-
Fluorinating agent (e.g., Deoxofluor®)
-
Solvents (e.g., Dichloromethane, Methanol, Ethyl acetate)
-
Reagents for protection and deprotection (e.g., Boc-anhydride, Trifluoroacetic acid)
-
Chiral resolving agent or chiral chromatography column
-
Standard laboratory glassware and equipment
Procedure:
-
Fluorination: A suitable keto-precursor is subjected to nucleophilic fluorination. For example, a protected 5-oxo-2-aminohexanoic acid derivative can be treated with a fluorinating agent like Deoxofluor® in an appropriate solvent such as dichloromethane at low temperature.
-
Purification of Racemate: The crude racemic difluorinated product is purified using column chromatography on silica gel.
-
Chiral Resolution: The racemic mixture is resolved to isolate the (R)-enantiomer. This can be achieved by:
-
Diastereomeric salt formation: Reacting the racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
-
Enzymatic resolution: Using a lipase or other suitable enzyme to selectively acylate one enantiomer, allowing for separation.
-
Chiral chromatography: Using a chiral stationary phase in HPLC to separate the enantiomers.
-
-
Deprotection: The protecting groups on the amino and carboxyl functionalities are removed. For example, a Boc group can be removed with trifluoroacetic acid, and an ester can be hydrolyzed with a base like lithium hydroxide.
-
Final Purification: The final product, this compound, is purified by recrystallization or ion-exchange chromatography.
-
Characterization: The structure and purity of the final compound are confirmed by NMR, mass spectrometry, and chiral HPLC.
Protocol 2: Ornithine Aminotransferase (OAT) Inhibition Assay
This protocol describes a general method to assess the inhibitory potential of this compound against OAT.
OAT Inhibition Assay Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-Amino-5,5-difluorohexanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-5,5-difluorohexanoic acid, a fluorinated analog of norleucine, is a valuable building block in medicinal chemistry. Its incorporation into peptides and other small molecules can enhance metabolic stability, modulate bioactivity, and introduce a unique conformational bias. This document provides detailed application notes and protocols for the proposed large-scale synthesis of this compound and its derivatives, addressing the increasing demand for this compound in drug discovery and development. The protocols are based on established methodologies for the synthesis of analogous fluorinated amino acids, adapted for a scalable and enantioselective approach.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. Fluorinated amino acids, in particular, serve as critical components for creating novel peptide and small molecule therapeutics with enhanced stability and efficacy. This compound is of particular interest as a non-natural amino acid that can act as a mimic of methionine, potentially interfering with metabolic pathways that are crucial for the survival of cancer cells, such as the methionine salvage pathway. This document outlines a proposed large-scale synthetic route and detailed experimental protocols.
Proposed Large-Scale Synthetic Route
The proposed enantioselective synthesis of this compound is adapted from methodologies proven to be effective for the large-scale synthesis of similar fluorinated amino acids. The strategy involves the asymmetric alkylation of a chiral nickel(II) complex of a glycine Schiff base. This method is known for its high diastereoselectivity and the commercial availability of the chiral auxiliary.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the large-scale synthesis.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of the Chiral Ni(II)-Glycine Complex
This protocol describes the formation of the key chiral nickel(II) complex of the Schiff base derived from glycine and a commercially available chiral ligand.
Materials:
-
Glycine
-
(R)-2-[N-(N'-Benzylprolyl)amino]benzophenone
-
Nickel(II) Chloride (anhydrous)
-
Potassium Carbonate (anhydrous)
-
Methanol (degassed)
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add degassed methanol (10 L).
-
Add glycine (1.0 eq), (R)-2-[N-(N'-Benzylprolyl)amino]benzophenone (1.0 eq), and anhydrous nickel(II) chloride (1.0 eq).
-
Stir the mixture to form a suspension.
-
Slowly add anhydrous potassium carbonate (5.0 eq) portion-wise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture to room temperature.
-
The product precipitates as a solid. Filter the solid and wash with cold methanol (2 x 1 L).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the chiral Ni(II)-glycine complex.
Protocol 2: Asymmetric Alkylation
This protocol details the diastereoselective alkylation of the chiral Ni(II) complex with the difluoroalkylating agent.
Materials:
-
Chiral Ni(II)-Glycine Complex (from Protocol 1)
-
1,1-Difluoro-4-iodobutane
-
Potassium Hydroxide (10% solution in Methanol)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
Procedure:
-
In a 50 L jacketed reactor under an inert atmosphere (e.g., Nitrogen or Argon), suspend the chiral Ni(II)-glycine complex (1.0 eq) in anhydrous, degassed DMF (20 L).
-
Cool the suspension to 0 °C with stirring.
-
Slowly add a 10% solution of potassium hydroxide in methanol (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Add 1,1-difluoro-4-iodobutane (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 24 hours.
-
Monitor the reaction for the disappearance of the starting complex by HPLC.
-
Upon completion, quench the reaction by the slow addition of water (10 L).
-
The product will precipitate. Stir the slurry for 1 hour at 0 °C.
-
Filter the solid product and wash with a cold mixture of water and methanol (1:1, 2 x 2 L).
-
Dry the solid under vacuum to yield the alkylated Ni(II) complex.
Protocol 3: Hydrolysis and Fmoc-Protection
This protocol describes the removal of the chiral auxiliary and the amino acid from the nickel complex, followed by protection of the amino group.
Materials:
-
Alkylated Ni(II) Complex (from Protocol 2)
-
Hydrochloric Acid (6 M)
-
Dioxane
-
Sodium Bicarbonate
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Ethyl Acetate
-
Brine
Procedure:
-
Suspend the alkylated Ni(II) complex (1.0 eq) in a mixture of dioxane (10 L) and 6 M hydrochloric acid (10 L).
-
Heat the mixture to 60 °C and stir for 4 hours. The color of the solution will change from orange/red to green.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated chiral ligand hydrochloride. The ligand can be recovered and recycled.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate (3 x 5 L) to remove any remaining organic impurities.
-
Adjust the pH of the aqueous solution to approximately 8.5 with a saturated solution of sodium bicarbonate.
-
Dissolve Fmoc-OSu (1.1 eq) in dioxane (5 L) and add it to the aqueous solution.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 L).
-
Combine the organic layers, wash with brine (2 x 5 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Fmoc-(R)-2-Amino-5,5-difluorohexanoic acid.
-
Purify the crude product by crystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step in the large-scale synthesis, based on analogous reactions reported in the literature.
| Step | Product | Starting Material Scale (kg) | Product Scale (kg, theoretical) | Expected Yield (%) | Expected Purity (%) |
| 1. Ni(II) Complex Formation | Chiral Ni(II)-Glycine Complex | 5.0 | 12.1 | 90-95 | >98 |
| 2. Asymmetric Alkylation | Alkylated Ni(II) Complex | 12.1 | 14.5 | 85-90 | >95 (diastereomeric excess) |
| 3. Hydrolysis & Fmoc-Protection | Fmoc-(R)-2-Amino-5,5-difluorohexanoic acid | 14.5 | 8.7 | 75-85 | >99 (enantiomeric excess) |
Application Notes: Potential Biological Activity
This compound is designed as a structural mimic of the essential amino acid methionine. In many cancer types, there is a heightened dependence on methionine for survival and proliferation, a phenomenon known as "methionine addiction." This addiction often arises from the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is crucial for the methionine salvage pathway.
By mimicking methionine, this compound or its derivatives could potentially act as inhibitors of enzymes in the methionine salvage pathway, leading to the selective starvation and death of MTAP-deficient cancer cells.
Proposed Mechanism of Action - Inhibition of the Methionine Salvage Pathway:
Caption: Proposed inhibition of the methionine salvage pathway.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the large-scale synthesis and potential application of this compound derivatives. The proposed synthetic route is robust, scalable, and leverages established asymmetric methodologies to ensure high enantiopurity of the final product. The potential of this fluorinated amino acid to target metabolic vulnerabilities in cancer cells highlights its significance as a valuable tool for drug discovery and development. Further research into its biological activity is warranted to fully elucidate its therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Amino-5,5-difluorohexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-5,5-difluorohexanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Question 1: Low overall yield of the final product.
Potential Causes:
-
Incomplete reaction at one or more steps: This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions in amino acid synthesis include racemization and over-alkylation.
-
Decomposition of intermediates or product: Fluorinated compounds can sometimes be sensitive to purification conditions, such as strong acids or bases, or high temperatures.
-
Loss of product during workup and purification: This can occur due to the volatility of intermediates, solubility issues, or multiple purification steps.
Recommended Solutions:
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR) to ensure completion.
-
Optimization of Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions for each step.
-
Inert Atmosphere: For moisture or oxygen-sensitive reactions, ensure all steps are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Strategy: Optimize the purification method for each intermediate and the final product. Consider techniques like flash chromatography, crystallization, or ion-exchange chromatography. For volatile compounds, use appropriate handling techniques to minimize loss.
Question 2: Poor enantioselectivity (low enantiomeric excess, ee).
Potential Causes:
-
Ineffective Chiral Auxiliary or Catalyst: The chosen chiral auxiliary or catalyst may not be providing sufficient steric hindrance or electronic influence to direct the stereochemistry of the reaction effectively.
-
Racemization: The stereocenter may be prone to racemization under the reaction or workup conditions, particularly in the presence of strong acids or bases.
-
Suboptimal Reaction Temperature: Temperature can have a significant impact on the transition states leading to the different enantiomers.
-
Incorrect Stoichiometry: The ratio of reactants, chiral auxiliary, and reagents can influence the stereochemical outcome.
Recommended Solutions:
-
Screening of Chiral Auxiliaries/Catalysts: If using a chiral auxiliary or catalyst, screen a variety of options to identify the one that provides the highest enantioselectivity for your specific substrate.
-
Temperature Control: Carefully control the reaction temperature. Lowering the temperature often improves enantioselectivity.
-
Choice of Base/Solvent: The choice of base and solvent can significantly impact the stereochemical outcome. Experiment with different bases and solvents to optimize enantioselectivity.
-
Dynamic Kinetic Resolution: Consider employing a dynamic kinetic resolution strategy, which can convert the undesired enantiomer into the desired one, thereby increasing the yield and enantiomeric excess.[1]
Question 3: Difficulty in removing the chiral auxiliary.
Potential Causes:
-
Steric Hindrance: The chiral auxiliary may be sterically hindered, making it difficult to cleave without affecting the rest of the molecule.
-
Harsh Cleavage Conditions: The conditions required to remove the auxiliary (e.g., strong acid or base) may lead to decomposition of the desired product or racemization.
Recommended Solutions:
-
Milder Cleavage Conditions: Investigate milder conditions for auxiliary removal. This may involve using different reagents or reaction conditions.
-
Alternative Chiral Auxiliaries: Select a chiral auxiliary that is known to be cleaved under mild conditions.
-
Orthogonally Protected Auxiliaries: Utilize an orthogonally protected chiral auxiliary that can be removed under conditions that do not affect other protecting groups or the product itself.
Question 4: Challenges in the purification of the final product.
Potential Causes:
-
High Polarity and Solubility in Water: Amino acids are often highly polar and soluble in water, which can make extraction with organic solvents inefficient.
-
Zwitterionic Nature: The zwitterionic nature of amino acids can lead to poor solubility in many organic solvents.
-
Similar Polarity of Byproducts: Byproducts formed during the synthesis may have similar polarity to the desired product, making chromatographic separation difficult.
Recommended Solutions:
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The zwitterionic nature of the amino acid allows it to bind to both cation and anion exchange resins.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Derivatization: Temporarily protecting the amino and/or carboxyl group can alter the polarity of the molecule, making it more amenable to standard chromatographic techniques. The protecting groups can then be removed to yield the pure amino acid.
-
Lyophilization: For highly water-soluble products, lyophilization (freeze-drying) can be used to remove water without heating, which can prevent decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: Common strategies for the asymmetric synthesis of fluorinated amino acids like this compound include:
-
Chiral Auxiliary-Mediated Synthesis: This involves the use of a chiral auxiliary, such as an oxazolidinone or the Schöllkopf bis-lactim ether, to control the stereochemistry of an alkylation reaction.[2][3][4] The auxiliary is later removed to yield the desired enantiomer.
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst, such as a transition metal complex (e.g., with iridium or ruthenium for asymmetric hydrogenation) or an organocatalyst, to induce enantioselectivity.[5][6][7]
-
Enzymatic Kinetic Resolution: This method employs an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[8][9][10]
-
Asymmetric Strecker Synthesis: This method involves the enantioselective addition of cyanide to an imine, followed by hydrolysis to the amino acid.[11][12][13][14]
Q2: How can I introduce the 5,5-difluorohexyl side chain?
A2: The 5,5-difluorohexyl side chain is typically introduced via an alkylation reaction using a suitable electrophile, such as 1-bromo-3,3-difluorobutane or a similar alkyl halide. This electrophile would be reacted with a nucleophilic glycine equivalent that is attached to a chiral auxiliary or is part of a system with a chiral catalyst.
Q3: What are some of the key safety precautions to consider during this synthesis?
A3:
-
Handling of Fluorinating Reagents: If the synthesis involves a fluorination step, be aware that many fluorinating reagents are toxic and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Use of Strong Bases: Reactions involving strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are highly exothermic and moisture-sensitive. These should be performed under an inert atmosphere and at low temperatures.
-
Handling of Cyanide: If using a Strecker synthesis, be extremely cautious when handling cyanide salts or hydrogen cyanide, as they are highly toxic. All work should be performed in a fume hood, and a cyanide antidote kit should be readily available.
-
General Laboratory Safety: Always follow standard laboratory safety practices, including wearing safety glasses, lab coats, and gloves.
Data Presentation
Table 1: Comparison of Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Diastereomeric Excess (de) | Cleavage Conditions | Advantages | Disadvantages |
| Evans Oxazolidinone | >95% | LiOH/H₂O₂ | High diastereoselectivity, well-established methodology. | Auxiliary can be expensive. |
| Schöllkopf Bis-lactim Ether | >95% | Acid hydrolysis (e.g., 0.1 M HCl) | High enantioselectivity, versatile for various amino acids.[3][4] | Preparation of the auxiliary requires multiple steps. |
| (R)-Phenylglycine Amide | >90% | Acid hydrolysis | Readily available, crystallization-induced asymmetric transformation possible.[13] | May require optimization for high de. |
Table 2: Optimization of Asymmetric Hydrogenation of a Precursor Ketone
| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Enantiomeric Excess (ee) | Yield (%) |
| 1 | 25 | Methanol | 92% | 85% |
| 0.5 | 25 | Methanol | 91% | 88% |
| 1 | 0 | Methanol | 95% | 82% |
| 1 | 25 | Ethanol | 90% | 87% |
| 1 | 25 | Dichloromethane | 85% | 75% |
Note: Data in this table is representative and may vary depending on the specific substrate and catalyst system.[7][15][16]
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary (Adapted)
-
Acylation: To a solution of the (R)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 30 minutes, add bromoacetyl bromide (1.1 eq) and stir for an additional 2 hours at 0 °C. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
-
Alkylation: To a solution of the acylated oxazolidinone in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. After 1 hour, add a solution of 1-bromo-3,3-difluorobutane (1.2 eq) in THF. Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried and concentrated. The diastereomers are separated by flash chromatography.
-
Auxiliary Cleavage: The desired diastereomer is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (LiOH) (2 eq) and 30% aqueous hydrogen peroxide (H₂O₂) (4 eq) are added at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with aqueous Na₂SO₃ and the pH is adjusted to ~3 with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude this compound. Further purification may be required.
Protocol 2: Enzymatic Kinetic Resolution of Racemic N-Acetyl-2-Amino-5,5-difluorohexanoic acid (Conceptual)
-
Racemate Preparation: Prepare racemic N-acetyl-2-amino-5,5-difluorohexanoic acid.
-
Enzymatic Hydrolysis: Dissolve the racemic N-acetyl amino acid in a phosphate buffer (pH 7.5). Add a suitable acylase (e.g., from Aspergillus melleus). The reaction is stirred at 37 °C and the progress is monitored by HPLC.
-
Separation: Once approximately 50% conversion is reached, stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid). The resulting mixture contains the (R)-amino acid and the unreacted (S)-N-acetyl amino acid. The (R)-amino acid can be separated from the acetylated enantiomer by ion-exchange chromatography or by extraction at different pH values.
-
Hydrolysis of Unreacted Enantiomer (Optional): The recovered (S)-N-acetyl amino acid can be hydrolyzed under acidic conditions to obtain the (S)-amino acid.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chab.ethz.ch [chab.ethz.ch]
- 9. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 14. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 16. Homogeneous asymmetric transfer hydrogenation of ketones using a ruthenium catalyst anchored on chitosan: natural chirality at work - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of (R)-2-Amino-5,5-difluorohexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-5,5-difluorohexanoic acid. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy involves a multi-step synthesis starting from 5,5-difluorohexanoic acid. The key steps typically include α-halogenation of the carboxylic acid, followed by the introduction of the amino group with stereochemical control, and subsequent deprotection steps. Protecting groups, such as tert-butoxycarbonyl (Boc), are often employed to facilitate purification and prevent side reactions.
Q2: Why is stereocontrol a critical issue in this synthesis?
A2: Stereocontrol is crucial to obtain the desired (R)-enantiomer, which is often the biologically active form. The primary step where the stereocenter is set is during the amination of the α-halo acid intermediate. SN2-type reactions are susceptible to racemization, leading to a mixture of (R) and (S) enantiomers, which can be difficult to separate and may impact the efficacy and safety of the final compound.
Q3: What are the most common impurities I should expect to see?
A3: Impurities can arise from various stages of the synthesis. Common byproducts include the (S)-enantiomer, di-halogenated starting materials, elimination byproducts (α,β-unsaturated acids), and byproducts from incomplete or side reactions during the protection and deprotection steps, such as tert-butylated species if using Boc protection with strong acids.[1]
Q4: How can I monitor the progress of the fluorination and amination reactions?
A4: Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is useful for a quick qualitative assessment. For more detailed analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) is highly effective for tracking the consumption of starting materials and the formation of the product and major byproducts. 1H, 19F, and 13C NMR spectroscopy are invaluable for structural confirmation of intermediates and the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
Issue 1: Low Yield in the α-Bromination Step
Q: I am getting a low yield of my desired 2-bromo-5,5-difluorohexanoic acid and see multiple spots on my TLC plate. What could be the cause?
A: Low yields in α-bromination (e.g., Hell-Volhard-Zelinsky reaction) are often due to incomplete reaction or the formation of byproducts.
-
Potential Cause 1: Insufficient Reagents. The stoichiometry of the bromine and catalyst (e.g., PBr3) is critical.
-
Solution: Ensure precise measurement of reagents. A slight excess of the brominating agent may be required, but significant excess can lead to di-bromination.
-
Potential Cause 2: Di-bromination. Over-reaction can lead to the formation of 2,2-dibromo-5,5-difluorohexanoic acid.
-
Solution: Carefully control the reaction time and temperature. Add the bromine dropwise at a controlled temperature to avoid local overheating and over-reaction. Monitor the reaction closely by TLC or GC-MS.
-
Potential Cause 3: Impure Starting Material. The starting 5,5-difluorohexanoic acid may contain impurities that interfere with the reaction.
-
Solution: Ensure the purity of the starting material by distillation or recrystallization before use.
Issue 2: Poor Enantioselectivity (Racemization)
Q: My final product has a low enantiomeric excess (ee). How can I minimize the formation of the (S)-enantiomer?
A: The formation of the undesired (S)-enantiomer is a common problem, typically occurring during the nucleophilic substitution of the α-bromo intermediate with an amine source.
-
Potential Cause 1: SN1 Character in Amination. The reaction conditions may favor an SN1 pathway, which proceeds through a planar carbocation intermediate, leading to racemization.
-
Solution: Use a highly polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 mechanism. Employ a high concentration of the nucleophile (e.g., sodium azide followed by reduction, or a chiral amine auxiliary).[2] Maintain a low reaction temperature to disfavor the SN1 pathway.
-
Potential Cause 2: Base-Induced Epimerization. If a strong base is used, it can deprotonate the α-carbon of the ester or acid intermediate, leading to racemization.
-
Solution: Use a non-nucleophilic, hindered base or carefully control the stoichiometry if a base is required. Alternatively, using sodium azide as the nitrogen source avoids the need for a base in the substitution step.
Issue 3: Formation of Elimination Byproduct
Q: I have identified an impurity with a mass 81 Da less than my aminated product, consistent with an α,β-unsaturated acid. How can I prevent this?
A: This byproduct, 5,5-difluorohex-2-enoic acid, results from an E2 elimination reaction competing with the desired SN2 substitution.
-
Potential Cause: Sterically Hindered Nucleophile or Strong Base. Using a bulky amine source or a strong, non-nucleophilic base can favor elimination.
-
Solution: Use a small, highly nucleophilic reagent like the azide ion (N3-). Avoid high temperatures, as elimination reactions are entropically favored at higher temperatures.
Issue 4: Byproducts During Boc-Deprotection
Q: After treating my Boc-protected amino acid with strong acid (e.g., TFA), I see an additional mass peak corresponding to +56 Da. What is this and how do I avoid it?
A: This is likely a tert-butylated byproduct. The tert-butyl cation generated during Boc-deprotection is an electrophile that can alkylate nucleophilic sites on your molecule.[1]
-
Potential Cause: Unscavenged tert-butyl cations. In the absence of a scavenger, the t-Bu+ cation can react with your product.
-
Solution: Add a cation scavenger to the deprotection reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These will trap the t-butyl cation, preventing it from reacting with your product.
| Problem | Potential Byproduct | Mass Difference | Suggested Solution |
| Racemization | (S)-2-Amino-5,5-difluorohexanoic acid | Same as product | Optimize amination conditions (low temp, polar aprotic solvent), consider chiral auxiliary. |
| Elimination | 5,5-Difluorohex-2-enoic acid | -17 Da (NH2 vs H) | Use a non-bulky nucleophile (e.g., NaN3), avoid high temperatures. |
| Over-bromination | 2,2-Dibromo-5,5-difluorohexanoic acid | +78/80 Da (Br vs H) | Control stoichiometry and temperature during bromination. |
| Incomplete Deprotection | N-Boc-(R)-2-Amino-5,5-difluorohexanoic acid | +100 Da | Increase reaction time, temperature, or acid concentration. |
| Deprotection Side-Reaction | tert-butylated product | +56 Da | Use cation scavengers like triethylsilane or anisole.[1] |
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions.
Protocol 1: α-Bromination of 5,5-Difluorohexanoic Acid
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5,5-difluorohexanoic acid (1.0 eq) and a catalytic amount of red phosphorus (or PBr3, 0.1 eq).
-
Heat the mixture to 60°C.
-
Slowly add bromine (1.1 eq) dropwise from the dropping funnel.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 8-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and quench cautiously by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess bromine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5,5-difluorohexanoic acid.
Protocol 2: Amination via Azide with Stereocontrol
-
Dissolve the crude 2-bromo-5,5-difluorohexanoic acid (1.0 eq) in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN3, 1.5 eq) in portions at 0°C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-azido-5,5-difluorohexanoic acid.
-
Dissolve the crude azido acid in methanol.
-
Add a palladium on carbon catalyst (10% Pd/C, ~5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced (monitor by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude (R,S)-2-Amino-5,5-difluorohexanoic acid. Note: This step may cause some racemization. Chiral purification may be necessary.
Protocol 3: Boc-Protection and Deprotection
-
Protection: Dissolve the crude amino acid (1.0 eq) in a mixture of dioxane and water. Cool to 0°C.
-
Add sodium bicarbonate (NaHCO3, 2.5 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.2 eq).
-
Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield N-Boc-(R)-2-Amino-5,5-difluorohexanoic acid.
-
Deprotection: Dissolve the purified Boc-protected amino acid (1.0 eq) in dichloromethane (DCM).
-
Add a cation scavenger, such as triethylsilane (3.0 eq).
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-3 hours.
-
Monitor for completion by TLC/LC-MS.
-
Concentrate the mixture under reduced pressure, co-evaporating with toluene to remove excess TFA.
-
Purify the resulting salt by recrystallization or ion-exchange chromatography to obtain the final product.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Competing reaction pathways during the amination step.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: (R)-2-Amino-5,5-difluorohexanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-2-Amino-5,5-difluorohexanoic acid.
Troubleshooting Guides
This section addresses specific stability issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Inconsistent analytical results or loss of compound upon storage.
-
Potential Cause 1: Improper storage conditions.
-
Solution: this compound should be stored in a tightly sealed container, protected from light, at -20°C. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to prevent potential oxidation.
-
-
Potential Cause 2: Degradation in solution.
-
Solution: Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours. The stability in various solvents can differ; aqueous solutions, particularly at neutral or alkaline pH, may be more prone to degradation over time.
-
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS) after experimental procedures.
-
Potential Cause 1: pH-mediated degradation.
-
Solution: The gem-difluoro moiety can be susceptible to elimination reactions under certain pH conditions, potentially leading to the formation of unsaturated byproducts. It is advisable to maintain the pH of your experimental solutions within a range of 4-6 to minimize this degradation pathway.
-
-
Potential Cause 2: Thermal degradation.
-
Solution: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary for your protocol, conduct a preliminary time-course and temperature-course experiment to determine the compound's stability under those specific conditions.
-
-
Potential Cause 3: Oxidative degradation.
-
Solution: The amino group is susceptible to oxidation. If your experimental conditions involve oxidizing agents or exposure to air for prolonged periods, consider working under an inert atmosphere and using degassed solvents.
-
Issue 3: Poor recovery of the compound after solid-phase peptide synthesis (SPPS).
-
Potential Cause 1: Instability during cleavage from the resin.
-
Solution: The acidic conditions used for cleavage in SPPS can potentially lead to side reactions. Optimize the cleavage cocktail and minimize the cleavage time. A pre-cleavage test on a small amount of resin can help determine the optimal conditions.
-
-
Potential Cause 2: Degradation during work-up and purification.
-
Solution: Neutralize the cleavage cocktail promptly after cleavage. Use cooled solvents for extraction and purification to minimize thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
Q2: How stable is this compound in aqueous solutions?
A2: The stability in aqueous solutions is pH-dependent. It is most stable in slightly acidic conditions (pH 4-6). In neutral to alkaline solutions, the rate of degradation may increase. It is highly recommended to prepare aqueous solutions fresh before use. If short-term storage is necessary, keep the solution at 2-8°C and use within 24 hours.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, the potential degradation pathways include:
-
Deamination of the amino group.
-
Decarboxylation of the carboxylic acid group.
-
Elimination of fluoride, particularly under basic conditions, to form an unsaturated product.
-
Oxidation of the amino group.
Q4: Are there any known incompatibilities with other common laboratory reagents?
A4: Avoid strong oxidizing agents, strong bases, and prolonged exposure to high temperatures. Reactions with strong acids should be carefully controlled as they can promote side reactions.
Data on Forced Degradation Studies
The following tables summarize the hypothetical results of forced degradation studies on this compound, providing an indication of its stability under various stress conditions.
Table 1: Stability of this compound under pH Stress
| pH Condition | Temperature (°C) | Duration (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 2 (0.1 N HCl) | 60 | 24 | ~5% | Minor deamination product |
| 7 (Phosphate Buffer) | 60 | 24 | ~10% | Deamination and minor elimination products |
| 10 (0.01 N NaOH) | 60 | 24 | ~25% | Elimination of HF, deamination product |
Table 2: Stability of this compound under Oxidative and Thermal Stress
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 3% H₂O₂ | 25 | 24 | ~15% | Oxidized amino group byproducts |
| Thermal (Solid) | 80 | 72 | <2% | Minimal degradation |
| Thermal (Solution, pH 5) | 80 | 24 | ~8% | Deamination and decarboxylation products |
| Photostability (Solid, ICH Q1B) | 25 | 120 | <1% | Negligible degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study - pH Stress
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water:acetonitrile, 1:1).
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of phosphate buffer (pH 7.0).
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.02 N NaOH to achieve a final concentration of 0.01 N NaOH.
-
-
Incubation: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralization: Immediately neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products).
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting logic for stability issues.
Caption: Potential degradation pathways.
Caption: Forced degradation experimental workflow.
Technical Support Center: Stereoselective Synthesis of (R)-2-Amino-5,5-difluorohexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-2-Amino-5,5-difluorohexanoic acid. The information is based on established and innovative methodologies in asymmetric synthesis.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
Q1: My reaction is producing a nearly racemic mixture or a poor diastereomeric ratio. What are the common causes and how can I improve the stereoselectivity?
A1: Low stereoselectivity is a frequent challenge in asymmetric synthesis. Several factors related to the catalyst, reagents, and reaction conditions can be the root cause. Here are the primary areas to investigate:
-
Chiral Catalyst/Auxiliary Integrity:
-
Purity: Ensure the chiral ligand or auxiliary is of high chemical and enantiomeric purity. Impurities can interfere with the formation of the desired diastereomeric transition state.
-
Catalyst Loading: Inadequate catalyst loading can lead to a significant background reaction that is not stereocontrolled. Conversely, excessive loading is often unnecessary and not cost-effective. A typical starting point for optimization is 1-10 mol%.
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents. Ensure all components are rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role in stereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired stereoisomer. For instance, in alkylation reactions of chiral Ni(II) complexes, running the reaction at 0°C or lower can significantly improve the diastereomeric ratio.
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Non-polar solvents like toluene are often preferred in certain asymmetric reactions. It is recommended to screen a range of solvents (e.g., toluene, THF, CH2Cl2) to find the optimal one for your specific system.
-
Base: The choice and strength of the base are crucial. A base that is too strong can lead to side reactions or racemization. For example, in the alkylation of glycine Schiff base Ni(II) complexes, solid NaOH beads are sometimes used to avoid homogeneous conditions that might promote decomposition of the alkylating agent.
-
-
Substrate and Reagent Quality:
-
Purity of Starting Materials: Impurities in the substrate or alkylating agent can react with the catalyst or reagents, leading to lower stereoselectivity. Ensure all starting materials are purified before use.
-
Q2: I'm using a chiral Ni(II) complex of a glycine Schiff base, but the diastereoselectivity of the alkylation step is poor. What specific parameters should I optimize?
A2: The use of chiral Ni(II) complexes is a powerful method for the asymmetric synthesis of amino acids.[1][2] If you are experiencing poor diastereoselectivity, consider the following troubleshooting steps:
-
Homogenization of the Reaction Mixture: In heterogeneous reactions (e.g., using solid NaOH), inefficient stirring can lead to localized areas of high base concentration, promoting side reactions. Ensure vigorous and efficient stirring.
-
Nature of the Base: The use of bases in a homogeneous form, such as NaOMe solution or powdered NaOH, can sometimes lead to the decomposition of the alkylating reagent, especially with fluorinated substrates.[3][4] Using solid, beaded NaOH can mitigate this issue.
-
Solvent Choice: The solvent can significantly impact the stereochemical outcome. While DMF is sometimes used, it can occasionally lead to higher amounts of oxidation byproducts.[3][4] Consider screening other polar aprotic solvents.
-
Temperature Control: As mentioned, lower temperatures are generally favorable. Attempt the alkylation at room temperature first, and if the diastereoselectivity is low, incrementally decrease the temperature (e.g., to 0°C or -20°C).
Issue 2: Low Overall Yield
Q3: My stereoselectivity is acceptable, but the overall yield of this compound is low. Where might I be losing my product?
A3: Low yields can result from incomplete reactions, side reactions, or issues during workup and purification. Here’s a systematic approach to identify and address the problem:
-
Reaction Monitoring:
-
TLC/LC-MS Analysis: Regularly monitor the reaction progress to determine the point of maximum conversion. Stopping the reaction too early will result in a low yield, while extended reaction times might lead to product decomposition or side product formation.
-
-
Side Reactions:
-
Decomposition of Alkylating Agent: Fluorinated alkylating agents can be prone to elimination reactions in the presence of a base. As discussed, carefully select the base and its physical form.
-
Oxidation of the Ni(II) Complex: In some cases, oxidation of the chiral glycine equivalent can occur.[3][4] Using deoxygenated solvents can help minimize this side reaction.
-
Bis-alkylation: If the product is susceptible to a second alkylation, it can lead to a lower yield of the desired mono-alkylated product. Adjusting the stoichiometry of the reagents might be necessary.
-
-
Workup and Purification:
-
Hydrolysis Step: The cleavage of the chiral auxiliary and removal of the metal ion (e.g., with aqueous HCl) is a critical step. Ensure the hydrolysis is complete. Incomplete hydrolysis will result in the loss of product during extraction.
-
Extraction: The fluorinated amino acid may have different solubility properties compared to its non-fluorinated analogs. Ensure you are using the appropriate solvents and pH for efficient extraction. Multiple extractions may be necessary.
-
Purification: Product loss can occur during column chromatography. Ensure the chosen stationary and mobile phases are suitable for your compound.
-
Frequently Asked Questions (FAQs)
Q4: What are the most effective methods for synthesizing this compound with high stereoselectivity?
A4: Several effective strategies have been developed for the asymmetric synthesis of fluorinated amino acids:
-
Alkylation of Chiral Ni(II) Complexes: This is a widely used and robust method. It involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a suitable 5,5-difluorohexyl halide. This method allows for the synthesis of a diverse range of fluorinated amino acids on a gram-scale with high enantiomeric excess (>94% ee).[1][2]
-
Dynamic Kinetic Resolution (DKR): This method is particularly practical for larger-scale synthesis. It involves the resolution of a racemic mixture of the amino acid, where the undesired enantiomer is continuously racemized and converted to the desired enantiomer. This approach can provide excellent chemical yields and diastereoselectivity.[3][4]
-
Enzymatic Methods: Lipases can be used for the enantioselective hydrolysis of racemic esters of the target amino acid, providing one enantiomer as the acid and leaving the other as the unreacted ester. This method can achieve excellent enantiomeric excess (≥99%).
-
Asymmetric Catalysis: Various chiral catalysts, including organocatalysts and transition metal complexes (e.g., Pd, Ir, Cu), have been employed for the enantioselective synthesis of α-fluoroalkyl-α-amino acids through reactions like reductions, alkylations, and Strecker-type reactions.[5]
Q5: How do I choose the right chiral auxiliary or catalyst for my synthesis?
A5: The choice of chiral source is critical and depends on several factors:
-
Target Stereoisomer: Ensure the chosen chiral auxiliary or catalyst is known to produce the desired (R)-enantiomer.
-
Scalability: For larger-scale synthesis, methods like dynamic kinetic resolution or the use of robust and recyclable catalysts are often preferred.
-
Substrate Compatibility: The chosen method should be compatible with the functionality of your starting materials.
-
Availability and Cost: The accessibility and cost of the chiral ligand or catalyst are practical considerations, especially for large-scale production.
Q6: Are there any specific safety precautions I should take when working with fluorinated compounds and the reagents for this synthesis?
A6: Yes, several safety precautions are necessary:
-
Handling Fluorinated Compounds: While many organic fluorine compounds are stable, some can be toxic or reactive. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Inert Atmosphere: Many of the organometallic reagents and catalysts used are air and moisture-sensitive. Reactions should be conducted under an inert atmosphere (nitrogen or argon) using appropriate techniques (e.g., Schlenk line, glovebox).
-
Solvent and Reagent Purity: Ensure all solvents are anhydrous and reagents are of high purity to avoid side reactions and ensure reproducibility.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Stereoselective Methods for Fluorinated Amino Acid Synthesis
| Method | Chiral Source | Typical Stereoselectivity (ee/de) | Typical Yield | Scale | Reference |
| Alkylation of Ni(II) Complex | Chiral Schiff Base Ligand | >94% ee | 70-98% | Gram-scale | [1][2][3] |
| Dynamic Kinetic Resolution | Chiral Schiff Base Ligand | 99.5% de | 97% | ~20 g scale | [3][4] |
| Enzymatic Hydrolysis | Lipase (e.g., from Burkholderia cepacia) | ≥99% ee | >48% | Preparative | |
| Asymmetric Allylation | InI / Box-type ligand | 90-99% ee | 91-98% | Not specified | [5] |
| Asymmetric Difluoromethylation | Cu-catalyst / Chiral Ligand | Excellent ee | Good | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of a Chiral Ni(II) Glycine Complex
This protocol is a generalized procedure based on methodologies reported for the synthesis of fluorinated amino acids.[1][3]
-
Complex Formation (if not pre-formed): In a round-bottom flask under an inert atmosphere, dissolve the chiral Schiff base ligand in a suitable anhydrous solvent (e.g., methanol). Add an equivalent of a Ni(II) salt (e.g., Ni(NO₃)₂·6H₂O) and glycine. Add a base (e.g., KOH) and heat the mixture to form the Ni(II)-glycine Schiff base complex. Isolate and purify the complex.
-
Alkylation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the chiral Ni(II)-glycine complex in an anhydrous, deoxygenated solvent (e.g., DMF).
-
Add the alkylating agent (e.g., 1-iodo-3,3-difluorobutane for the target molecule).
-
Cool the mixture to the desired temperature (e.g., room temperature or 0°C).
-
Add the base (e.g., solid NaOH beads) portion-wise while stirring vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into water and ethyl acetate. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification of the Diastereomeric Complex: Purify the resulting diastereomeric mixture of the Ni(II) complex by column chromatography on silica gel.
-
Hydrolysis: Suspend the purified major diastereomer in a mixture of methanol and aqueous HCl (e.g., 3 N HCl). Heat the mixture (e.g., at 50°C) until the complex is fully disassembled.
-
Isolation of the Amino Acid: After cooling, filter to recover the chiral ligand. Concentrate the filtrate. The crude amino acid hydrochloride can then be purified, for example, by ion-exchange chromatography.
Protocol 2: Dynamic Kinetic Resolution (DKR) of Racemic 2-Amino-5,5-difluorohexanoic Acid
This protocol is based on the DKR method described for a similar trifluorinated amino acid.[3][4]
-
Preparation of Racemic Amino Acid: Synthesize the racemic 2-Amino-5,5-difluorohexanoic acid hydrochloride via standard methods (e.g., hydrolysis of the corresponding acetamido malonate).
-
DKR Reaction: To a mixture of the racemic amino acid hydrochloride, the chiral Schiff base ligand (e.g., (S)-ligand to obtain the (S)-amino acid complex), and an anhydrous Ni(II) salt (e.g., NiCl₂) in degassed methanol, add a base (e.g., K₂CO₃).
-
Heat the reaction mixture (e.g., at 50°C) and stir for several hours, monitoring the consumption of the ligand.
-
Quenching and Isolation: Once the reaction is complete, cool the mixture and quench by pouring it into a cooled aqueous acetic acid solution to precipitate the Ni(II) complex.
-
Filter the precipitate, wash with water, and dry to obtain the diastereomerically enriched Ni(II) complex.
-
Hydrolysis and Product Isolation: Follow steps 9 and 10 from Protocol 1 to hydrolyze the complex and isolate the enantiomerically pure amino acid.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting flowchart for improving stereoselectivity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-2-Amino-5,5-difluorohexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (R)-2-Amino-5,5-difluorohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can be categorized as follows:
-
Diastereomers: The corresponding (S)-enantiomer is a primary impurity if the synthesis is not perfectly stereoselective.
-
Precursors and Reagents: Unreacted starting materials and excess reagents from the synthetic steps.
-
Side-Products: Byproducts from the reaction, which can include incompletely reacted intermediates or products of side reactions. For fluorinated amino acids, these can sometimes include products of elimination or rearrangement.
-
Residual Solvents: Organic solvents used during the synthesis and purification process.
-
Protecting Group Remnants: If protecting groups are used during the synthesis, incomplete deprotection can lead to N- or O-protected amino acid impurities.
Q2: What are the recommended first-pass purification strategies for crude this compound?
A2: A typical first-pass purification strategy involves:
-
Aqueous Workup: To remove water-soluble impurities and reagents.
-
Crystallization: This is often an effective method for initial purification to remove a significant portion of impurities. The choice of solvent is critical and may require screening.
-
Flash Chromatography: On silica gel can be used to separate the product from less polar impurities.
Q3: How can I determine the enantiomeric purity of my purified this compound?
A3: The enantiomeric excess (e.e.) can be determined using chiral High-Performance Liquid Chromatography (HPLC). This typically involves either:
-
A Chiral Stationary Phase (CSP): Columns with a chiral selector that can differentiate between the enantiomers.
-
Derivatization: Reacting the amino acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column.
Q4: My purification yield is consistently low. What are the potential causes?
A4: Low yield can result from several factors:
-
Incomplete reaction: The synthesis may not have gone to completion.
-
Product loss during workup: The product may be partially soluble in the aqueous phase during extraction.
-
Suboptimal crystallization conditions: The chosen solvent system may not be ideal, leading to poor recovery.
-
Degradation: The compound may be unstable under the purification conditions (e.g., extreme pH or high temperatures).
-
Adsorption on chromatography media: The product may be irreversibly binding to the stationary phase.
Troubleshooting Guides
Chiral HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of enantiomers | Incorrect chiral stationary phase. | Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratio, additives (e.g., acids, bases), and buffer concentration. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase. |
| Column overload. | Reduce the injection volume or concentration of the sample. | |
| Irreproducible retention times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Column degradation. | Flush the column with an appropriate solvent and consider replacing it if performance does not improve. |
Crystallization and Precipitation Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product oils out instead of crystallizing | Supersaturation is too high. | Slow down the cooling rate or the addition of the anti-solvent. |
| Impurities inhibiting crystallization. | Try to further purify the crude material by another technique (e.g., flash chromatography) before crystallization. | |
| Incorrect solvent system. | Screen a wider range of solvent/anti-solvent systems. | |
| No crystal formation | Solution is not sufficiently saturated. | Concentrate the solution further or add more anti-solvent. |
| Lack of nucleation sites. | Try scratching the inside of the flask with a glass rod or adding a seed crystal. | |
| Poor recovery of product | Product is too soluble in the mother liquor. | Cool the solution to a lower temperature before filtration. |
| Filtration issues. | Ensure the use of an appropriate filter paper and wash the crystals with a minimal amount of cold solvent. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Water (50:50, v/v) with 0.1% formic acid
-
Sample: this compound dissolved in the mobile phase (1 mg/mL)
Method:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to 210 nm.
-
Inject 10 µL of the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R) and (S) enantiomers (if present).
-
Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Protocol 2: Recrystallization for Bulk Purification
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Solvent system (e.g., Ethanol/Water or Acetone/Hexane)
-
Heating mantle and magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Method:
-
Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethanol/water mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote maximum crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent system.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis.
Caption: Logical approach to troubleshooting purification issues.
Technical Support Center: (R)-2-Amino-5,5-difluorohexanoic Acid Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Amino-5,5-difluorohexanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges include the stereoselective introduction of the amine group to achieve the desired (R)-configuration, the introduction of the difluoromethyl group, and potential side reactions associated with fluorinating agents. Achieving high enantiomeric and diastereomeric purity often requires careful optimization of reaction conditions and purification methods.
Q2: What are the recommended storage conditions for this compound and its intermediates?
A2: Due to the presence of the electron-withdrawing difluoro group, the compound and its intermediates can be sensitive to moisture and strong bases. It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to prevent degradation.
Q3: How can I monitor the progress of reactions involving this compound?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) if the compounds are UV active or can be stained. For more detailed analysis, techniques like ¹H NMR, ¹⁹F NMR, and LC-MS are highly effective. ¹⁹F NMR is particularly useful for tracking the incorporation and transformation of the difluoromethyl group.
Q4: What methods are suitable for purifying the final product and intermediates?
A4: Purification typically involves flash column chromatography on silica gel. Due to the polar nature of amino acids, a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid or triethylamine) may be required. For separating enantiomers or diastereomers, chiral high-performance liquid chromatography (HPLC) is the most effective method.[1][2][3][4]
Troubleshooting Guide
This guide is based on a plausible synthetic route to this compound, starting from a protected glutamic acid derivative.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step 1: Weinreb Amide Formation
| Problem | Possible Cause | Solution |
| Low yield of Weinreb amide | Incomplete activation of the carboxylic acid. | Ensure EDC and HOBt are fresh and used in slight excess (1.1-1.2 equivalents). Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material. |
| Side reactions, such as esterification with the solvent. | Use a non-nucleophilic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). | |
| Difficulty in purification. | Use a standard workup procedure involving washing with dilute acid, base, and brine to remove excess reagents and byproducts before column chromatography. |
Step 2: Ketone Formation (Grignard Reaction)
| Problem | Possible Cause | Solution |
| Low yield of the ketone | Grignard reagent is not active. | Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. |
| Over-addition of Grignard reagent leading to tertiary alcohol formation.[5][6][7][8] | Add the Grignard reagent slowly at low temperature (-78 °C) and monitor the reaction carefully by TLC. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. | |
| Enolization of the starting material or product.[9] | Maintain a low reaction temperature to minimize enolization. |
Quantitative Data for Grignard Reaction on Weinreb Amides:
| Substrate | Grignard Reagent | Yield (%) | Reference |
| N-Boc-Asp(OtBu)-Weinreb amide | MeMgBr | 85 | Fustero, S. et al. Org. Lett.2006 , 8, 1029-1032. |
| N-Cbz-Pro-Weinreb amide | EtMgBr | 92 | Knapp, S. et al. J. Org. Chem.1998 , 63, 7552-7553. |
Step 3: Nucleophilic Fluorination
| Problem | Possible Cause | Solution |
| Low yield of the difluorinated product | Incomplete reaction. | Use a slight excess of the fluorinating agent (1.5-2.0 equivalents). Allow the reaction to warm slowly to room temperature and monitor by ¹⁹F NMR or LC-MS. |
| Decomposition of the fluorinating agent.[10] | DAST can be thermally unstable.[10] Use fresh reagent and maintain low temperatures during addition. Deoxo-Fluor is a more thermally stable alternative.[10] | |
| Formation of vinyl fluoride byproduct.[11] | This can occur with enolizable ketones.[11] Running the reaction at a lower temperature for a longer duration may minimize this side reaction. | |
| Rearrangement reactions.[11] | The polar mechanism of fluorination with DAST can sometimes lead to Wagner-Meerwein rearrangements.[11] Using a less acidic fluorinating agent or different solvent might mitigate this. |
Quantitative Data for Nucleophilic Fluorination of Ketones:
| Substrate | Fluorinating Agent | Yield (%) | Reference |
| 4-Phenyl-2-butanone | DAST | 75 | Singh, R. P. et al. J. Org. Chem.2000 , 65, 8123-8125. |
| Acetophenone | Deoxo-Fluor | 88 | Lal, G. S. et al. J. Org. Chem.1999 , 64, 7048-7054. |
| Cyclohexanone | DAST | 65 | Middleton, W. J. J. Org. Chem.1975 , 40, 574-578. |
Step 4: Deprotection
| Problem | Possible Cause | Solution |
| Incomplete ester hydrolysis | Insufficient base or reaction time. | Use a larger excess of LiOH (2-3 equivalents) and monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Use a larger excess of TFA or HCl and ensure anhydrous conditions. Monitor the reaction by TLC or ¹H NMR.[12][13][14][15][16] |
| Racemization at the α-carbon | Harsh basic or acidic conditions. | Perform the deprotection steps at room temperature or below if possible. Minimize reaction times once the starting material is consumed. |
| Difficulty in isolating the final product | The product is a zwitterion and may be highly soluble in water. | After acidic deprotection and removal of volatiles, lyophilization can be an effective isolation method. Alternatively, ion-exchange chromatography can be used for purification. |
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yields or impurities.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(R)-2-amino-5,5-difluorohexanoic acid methyl ester
-
Weinreb Amide Formation: To a solution of N-Boc-(R)-glutamic acid γ-methyl ester (1.0 eq) in DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.2 eq), HOBt (1.2 eq), and triethylamine (1.5 eq). Stir the mixture at room temperature for 12 hours. Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Ketone Formation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere. Add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise. Stir the reaction at -78 °C for 2 hours. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Nucleophilic Fluorination: Dissolve the ketone (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere. Add DAST (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction by pouring it into a saturated NaHCO₃ solution at 0 °C. Extract with DCM, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 2: Deprotection to this compound
-
Ester Hydrolysis: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture to pH 3 with 1N HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the N-Boc protected amino acid.
-
Boc Deprotection: Dissolve the N-Boc protected amino acid (1.0 eq) in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the final product. Alternatively, dissolve the N-Boc protected amino acid in a 1:1 mixture of TFA and DCM and stir for 1 hour, then concentrate.[12][13][14][15][16]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Simpler fluorine chemistry [soci.org]
- 11. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Amino Acids
Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of fluorinated amino acids.
Nucleophilic Fluorination
Issue 1: Low yield of the desired fluorinated amino acid due to the formation of an elimination byproduct (alkene).
Question: I am attempting to fluorinate a β-hydroxy amino acid derivative (e.g., serine or threonine) using diethylaminosulfur trifluoride (DAST), but I am observing a significant amount of the corresponding dehydroamino acid (alkene) byproduct. How can I suppress this elimination side reaction?
Answer:
Elimination is a common side reaction in DAST-mediated deoxyfluorination, especially with substrates prone to forming stable alkenes.[1][2] Here are several strategies to minimize this issue:
-
Choice of Fluorinating Reagent: Consider using alternative deoxyfluorination reagents that are known to be more selective and produce fewer elimination byproducts.[1][2][3]
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is thermally more stable than DAST and often provides better yields with less elimination.[4]
-
PyFluor® (2-pyridinesulfonyl fluoride): This reagent is known for its high selectivity for fluorination over elimination and is a cost-effective and stable alternative.[1][2][5][6] It is particularly effective for primary and secondary alcohols and requires a strong base like DBU.[2]
-
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. DAST reactions are often carried out at -78 °C and slowly warmed to room temperature. Maintaining a low temperature can disfavor the elimination pathway.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Non-polar, aprotic solvents are generally preferred.
-
Protecting Group Strategy: The nature of the protecting groups on the amino and carboxyl functionalities can influence the course of the reaction due to neighboring group participation.[7] For instance, bulky protecting groups might sterically hinder the elimination pathway.
Issue 2: Formation of unexpected rearranged products during fluorination with DAST.
Question: During the fluorination of a hydroxyproline derivative with DAST, I isolated a rearranged product instead of the expected fluorinated proline. What causes this and how can it be prevented?
Answer:
Rearrangement reactions are a known side reaction with DAST, often proceeding through aziridinium intermediates, especially with β-amino alcohols.[7] This can lead to ring expansion or contraction.
-
Mechanism Awareness: Understanding the potential for neighboring group participation by the protected amine is crucial. The nitrogen can displace the activated hydroxyl group to form a strained aziridinium ion, which is then opened by the fluoride ion, leading to a rearranged product.[7]
-
Reagent Selection: As with elimination, using alternative reagents like PyFluor® might circumvent this issue as they operate under different mechanisms that may not favor rearrangement.[7]
-
Protecting Group Modification: The choice of the N-protecting group can influence the propensity for rearrangement. For example, carbamates (like Boc and Cbz) can sometimes participate in forming oxazolidinones, another potential side product.[7] Experimenting with different protecting groups that are less likely to participate in intramolecular reactions can be beneficial.
Electrophilic Fluorination
Issue 3: Poor regioselectivity in the fluorination of aromatic amino acids.
Question: I am trying to fluorinate tyrosine using Selectfluor®, but I am getting a mixture of ortho- and para-fluorinated products with a low yield of the desired isomer. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the electrophilic fluorination of activated aromatic rings like the phenol side chain of tyrosine can be challenging.
-
Directing Groups: The inherent directing effect of the hydroxyl group in tyrosine favors ortho and para substitution. To achieve selectivity, consider modifying the substrate or the reaction conditions.
-
Catalysis: The use of catalysts can significantly improve regioselectivity. For instance, copper catalysts have been shown to direct the fluorination of C(sp³)–H bonds adjacent to a coordinating group, and similar principles can be applied to aromatic systems.[8]
-
Solvent and Counterion Effects: The solvent and the counterion of the fluorinating reagent can influence the reactivity and selectivity of the reaction.[9] Systematic screening of different solvents and Selectfluor® analogues with different counterions may lead to improved results.
-
Protecting Group Strategy: The protecting groups on the amino and carboxyl groups can influence the electronic properties of the aromatic ring and thus its reactivity and regioselectivity.
Issue 4: Dearomatization of the aromatic ring during electrophilic fluorination.
Question: When I attempt to fluorinate a phenylalanine derivative with a strong electrophilic fluorinating agent, I observe byproducts resulting from dearomatization. How can I avoid this?
Answer:
Dearomatization can occur with highly reactive electrophilic fluorinating agents, especially when the aromatic ring is electron-rich.
-
Milder Fluorinating Agents: If possible, use a less reactive N-F reagent. The reactivity of electrophilic fluorinating agents varies, and a milder reagent might provide the desired product without over-reacting.
-
Reaction Conditions: Carefully control the reaction stoichiometry and temperature. Using a minimal excess of the fluorinating agent and running the reaction at a lower temperature can reduce the likelihood of dearomatization.
-
Substrate Modification: If the aromatic ring is highly activated, consider introducing a temporary deactivating group that can be removed after fluorination. This can temper the reactivity and prevent dearomatization.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of side reactions in the synthesis of fluorinated amino acids?
A1: The most common side reactions depend on the synthetic strategy. For nucleophilic fluorination (e.g., using DAST on a hydroxyl-containing amino acid), the primary side reactions are elimination to form an alkene and rearrangement reactions, which can be promoted by neighboring group participation.[10] For electrophilic fluorination of aromatic amino acids, common issues include poor regioselectivity (obtaining a mixture of ortho, meta, and para isomers) and dearomatization of the aromatic ring.[10]
Q2: How do I choose the right fluorinating reagent for my amino acid?
A2: The choice of reagent depends on the substrate and the desired transformation.
-
For converting a hydroxyl group to a fluorine, nucleophilic deoxyfluorinating reagents are used. DAST is a common choice but can lead to side reactions.[4] Deoxo-Fluor® is a more thermally stable alternative that often gives cleaner reactions.[4] PyFluor® is a newer reagent that shows excellent selectivity for fluorination over elimination.[1][2][5]
-
For introducing fluorine to an electron-rich aromatic ring (like in tyrosine or tryptophan), electrophilic fluorinating reagents such as Selectfluor® are typically used.[10][11]
-
For introducing a trifluoromethyl group , specific trifluoromethylating reagents are required.
Q3: Can I fluorinate an amino acid that is part of a peptide?
A3: Yes, late-stage fluorination of peptides is possible. For example, tyrosine residues within a peptide or protein have been selectively fluorinated using Selectfluor®.[11] This approach is valuable for introducing fluorine as a probe for NMR studies or for modifying the properties of the peptide. However, chemoselectivity can be a challenge, and the reaction conditions must be mild enough to avoid peptide degradation.
Q4: What is the role of protecting groups in fluorination reactions?
A4: Protecting groups are crucial for several reasons:
-
They prevent unwanted side reactions at the amino and carboxyl groups.
-
They can influence the solubility of the amino acid derivative in the reaction solvent.
-
They can have a significant electronic and steric influence on the reaction, affecting reactivity, regioselectivity, and the propensity for side reactions like rearrangement.[7]
Q5: How can I minimize racemization during the synthesis of fluorinated amino acids?
A5: Racemization can occur, especially if the α-proton is activated by electron-withdrawing groups and the reaction conditions are basic.[12][13] To minimize racemization:
-
Use mild reaction conditions and avoid strong bases if possible.
-
The choice of protecting group on the nitrogen can influence the acidity of the α-proton.
-
If racemization is unavoidable, it may be necessary to resolve the enantiomers chromatographically after the fluorination step.
Quantitative Data Summary
The choice of deoxyfluorinating reagent can significantly impact the yield and selectivity of the reaction. The following table summarizes a comparison between DAST, Deoxo-Fluor®, and PyFluor® for the fluorination of a model secondary alcohol, highlighting the suppression of the elimination side product.
| Reagent | Product Yield (%) | Elimination Side Product (%) | Selectivity (Fluorination:Elimination) |
| DAST | 47 | 44 | ~1:1 |
| Deoxo-Fluor® | Varies, often better than DAST | Generally less than DAST | Improved over DAST |
| PyFluor® | 79 | <4 | >20:1 |
Data adapted from a study on a model secondary alcohol, which is indicative of the general trend observed in deoxyfluorination reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a β-Hydroxy Amino Acid Derivative with PyFluor® to Minimize Elimination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N- and C-protected β-hydroxy amino acid derivative
-
PyFluor® (1.1 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the protected β-hydroxy amino acid derivative.
-
Dissolve the substrate in anhydrous toluene.
-
Add PyFluor® (1.1 equivalents) to the solution.
-
Add DBU (2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature. Reaction times can be longer than with DAST, so monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, gentle heating (e.g., to 50 °C) may be necessary.[5]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Fluorination of a Tyrosine Derivative with Selectfluor®
This protocol is a general guideline and may require optimization for specific substrates and desired regioselectivity.
Materials:
-
N- and C-protected tyrosine derivative
-
Selectfluor® (1.0-1.2 equivalents)
-
Anhydrous acetonitrile
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the protected tyrosine derivative in anhydrous acetonitrile.
-
Add Selectfluor® (1.0-1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the desired fluorinated product from any unreacted starting material and regioisomers.
Visualizations
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. PyFluor - Enamine [enamine.net]
- 6. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 7. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]
- 8. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. sciencemadness.org [sciencemadness.org]
preventing racemization of (R)-2-Amino-5,5-difluorohexanoic acid
Technical Support Center: (R)-2-Amino-5,5-difluorohexanoic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the enantiomeric purity of this valuable chiral building block during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For this compound, maintaining its specific stereochemistry is critical as the biological activity of molecules derived from it is often highly dependent on its three-dimensional structure. Loss of enantiomeric purity can lead to a significant decrease or complete loss of therapeutic efficacy, and in some cases, the other enantiomer may have undesirable side effects.
Q2: What are the primary factors that can cause racemization of this compound?
A2: The primary drivers of racemization in amino acids are exposure to basic conditions, high temperatures, and the use of certain reagents during chemical synthesis, particularly in peptide coupling reactions.[1][2] The electron-withdrawing nature of the two fluorine atoms on the fifth carbon of this compound may increase the acidity of the α-proton, potentially making it more susceptible to base-catalyzed racemization compared to its non-fluorinated analogs.
Q3: How can I minimize racemization during a peptide coupling reaction involving this compound?
A3: To minimize racemization during peptide coupling, it is crucial to carefully select your coupling reagents, base, and reaction conditions. Key strategies include:
-
Using racemization-suppressing additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into your coupling protocol, especially when using carbodiimide-based coupling agents like DIC.[1]
-
Choosing a sterically hindered base: Opt for a sterically hindered, weaker base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of less hindered and stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
Controlling the temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the rate of racemization.[3]
-
Selecting appropriate coupling agents: While common, some coupling agents are more prone to causing racemization. Consider using phosphonium or uronium/aminium salt-based reagents in combination with an additive.
Q4: What analytical techniques are recommended for determining the enantiomeric purity of my this compound sample?
A4: Several analytical methods can be used to assess enantiomeric purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. The amino acid can be analyzed directly on a chiral column or after derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard C18 column.[4][5]
-
Gas Chromatography (GC) on a Chiral Column: The amino acid is first derivatized to a volatile form and then separated on a chiral stationary phase.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can provide high accuracy, and the use of deuterated acid for hydrolysis during sample preparation can help to correct for any racemization that occurs during the analytical procedure itself.[6][7]
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric purity detected after peptide coupling.
| Potential Cause | Troubleshooting Step |
| Inappropriate Base Selection | The base used may be too strong or not sterically hindered enough, leading to abstraction of the α-proton.[1] Solution: Switch to a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine.[1] |
| Absence of Racemization Suppressor | Carbodiimide-mediated couplings without an additive like HOBt or HOAt are prone to racemization.[8] Solution: Add an equimolar amount of HOBt, HOAt, or Oxyma to the reaction mixture before adding the coupling agent.[1] |
| Elevated Reaction Temperature | Higher temperatures accelerate the rate of racemization.[3] Solution: Perform the coupling reaction at a lower temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. |
| Prolonged Reaction Time | Extended exposure to reaction conditions can increase the extent of racemization. Solution: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Issue 2: Racemization observed during the removal of a protecting group.
| Potential Cause | Troubleshooting Step |
| Strongly Basic Deprotection Conditions | Fmoc deprotection using piperidine can sometimes lead to racemization, especially for sensitive amino acids. Solution: Consider adding HOBt to the piperidine deprotection solution.[3] Alternatively, using piperazine in place of piperidine has been shown to reduce side reactions.[3][] |
| Harsh Acidic or Basic Hydrolysis | Cleavage of protecting groups or hydrolysis of peptides under harsh conditions can induce racemization.[2] Solution: Use milder cleavage cocktails where possible. For total hydrolysis for analytical purposes, perform a time-course study to find the optimal conditions that minimize racemization while achieving complete cleavage. Hydrolysis in strong acid is generally preferred over strong base to minimize racemization.[2] |
Data Presentation
Table 1: Influence of Base on Racemization in Peptide Coupling
This table summarizes general findings from the literature on the effect of different bases on the degree of racemization during peptide coupling reactions. Specific values can vary based on the amino acid, coupling agent, and solvent.
| Base | Chemical Name | pKa of Conjugate Acid | Steric Hindrance | Relative Degree of Racemization |
| TEA | Triethylamine | ~10.7 | Low | High |
| DIPEA | N,N-Diisopropylethylamine | ~10.1 | Medium | Moderate to High |
| NMM | N-Methylmorpholine | ~7.4 | Medium | Low to Moderate |
| TMP | 2,4,6-Collidine | ~7.4 | High | Low |
Data compiled from general observations in peptide chemistry literature.[1]
Table 2: Efficacy of Common Racemization Suppressors
This table provides a comparison of commonly used additives to minimize racemization during carbodiimide-mediated peptide synthesis.
| Additive | Chemical Name | Acidity (pKa) | Racemization Suppression Efficacy |
| HOBt | 1-Hydroxybenzotriazole | ~4.6 | Good |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | ~3.3 | Very Good |
| HOAt | 1-Hydroxy-7-azabenzotriazole | ~3.3 | Excellent |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | ~4.6 | Excellent |
Data compiled from general observations in peptide chemistry literature.[1]
Mandatory Visualizations
References
- 1. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) Synthesis of Chiral Fluoroalkyl Amino Acid [research.amanote.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)-2-Amino-5,5-difluorohexanoic acid and Alternative Ornithine Aminotransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of (R)-2-Amino-5,5-difluorohexanoic acid and other known inhibitors of Ornithine Aminotransferase (OAT). OAT is a critical mitochondrial enzyme that plays a pivotal role in amino acid metabolism, particularly in the conversion of ornithine to glutamate. Its inhibition has been identified as a potential therapeutic strategy in various diseases, including cancer.
While the biological activity of this compound is of significant interest, quantitative inhibitory data is not yet publicly available. This guide, therefore, aims to provide a framework for its evaluation by comparing the known biological activities of established OAT inhibitors. The provided experimental protocols and data for these alternatives can serve as a benchmark for the future characterization of this compound.
Comparison of Ornithine Aminotransferase (OAT) Inhibitors
The following table summarizes the available quantitative data for several known OAT inhibitors. This data is essential for comparing the potency and mechanism of action of different compounds.
| Compound | Target Enzyme | KI (mM) | kinact (min-1) | kinact/KI (min-1mM-1) | Inhibition Type |
| This compound | OAT | Not Available | Not Available | Not Available | Not Available |
| 5-Fluoromethylornithine (5FMOrn) | OAT | 0.17 | 0.03 | 5.8 | Irreversible |
| L-Canaline | OAT | Potent Inhibitor | - | - | Irreversible |
| Gabaculine | OAT & GABA-AT | Potent Inactivator | - | - | Irreversible |
| 4-Aminohex-5-ynoic acid | OAT & GABA-AT | Potent Inactivator* | - | - | Irreversible |
| Vigabatrin | GABA-AT | 46 (for OAT) | - | - | Weak Reversible |
| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | OAT | 0.143 | 0.25 | 0.57 | Irreversible |
* Potent inhibition has been reported, but specific kinetic constants were not found in the reviewed literature.
Signaling Pathway of Ornithine Aminotransferase
OAT is a key enzyme at the intersection of several metabolic pathways, primarily influencing the balance of ornithine, glutamate, and proline. Its activity directly impacts the synthesis of the neurotransmitters glutamate and GABA. The following diagram illustrates the central role of OAT in these pathways.
Caption: The central role of OAT in amino acid metabolism.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the validation of biological activity. Below are detailed protocols for key assays used to determine OAT activity and inhibition.
Ornithine Aminotransferase (OAT) Activity Assay: Coupled Spectrophotometric Method
This continuous assay measures the production of Δ1-pyrroline-5-carboxylate (P5C) by coupling its reduction to proline with the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]
Materials:
-
100 mM Potassium pyrophosphate buffer (pH 8.0)
-
10 mM α-ketoglutarate
-
0.4 mM NADH
-
0.025 mM Pyridoxal 5'-phosphate (PLP)
-
20 mM L-ornithine
-
Pyrroline 5-carboxylate reductase 1 (PYCR1) (e.g., 0.5 mg/mL)
-
Ornithine Aminotransferase (OAT) (e.g., 1 mg/mL)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare an assay mixture containing 100 mM potassium pyrophosphate (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, and 0.025 mM PLP.
-
In a microplate well, add 100 µL of the assay mixture and 20 mM L-ornithine.
-
To test for inhibition, add the desired concentration of the inhibitor (e.g., this compound) to the well.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 1 µL of PYCR1 and 1 µL of OAT.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 5 seconds for 30 minutes at 37°C.
-
The rate of NADH oxidation is proportional to the OAT activity.
Caption: Workflow for the coupled spectrophotometric OAT assay.
Ornithine Aminotransferase (OAT) Activity Assay: Ninhydrin Method
This endpoint assay quantifies the P5C product, which reacts with ninhydrin to form a colored compound that can be measured spectrophotometrically.[2]
Materials:
-
100 mM Potassium pyrophosphate buffer (pH 8.0)
-
0.025 mM Pyridoxal 5'-phosphate (PLP)
-
10 mM α-ketoglutarate
-
4 mM L-ornithine
-
Ornithine Aminotransferase (OAT) (e.g., 1 mg/mL)
-
3 N Perchloric acid
-
2% Aqueous ninhydrin
-
Spectrophotometer capable of measuring absorbance at 510 nm
Procedure:
-
Prepare an assay mixture containing 100 mM potassium pyrophosphate (pH 8.0), 0.025 mM PLP, 10 mM α-ketoglutarate, and 4 mM L-ornithine in a total volume of 100 µL.
-
To test for inhibition, include the desired concentration of the inhibitor.
-
Initiate the reaction by adding 1 µL of OAT and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 30 µL of 3 N perchloric acid.
-
Add 20 µL of 2% aqueous ninhydrin.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Centrifuge the sample for 5 minutes at 3,000 rpm to pellet any precipitate.
-
Measure the absorbance of the supernatant at 510 nm.
-
The absorbance is proportional to the amount of P5C produced.
Caption: Workflow for the ninhydrin-based OAT assay.
Conclusion
The inhibition of Ornithine Aminotransferase represents a promising avenue for therapeutic intervention in various diseases. While this compound is a compound of interest, its biological activity against OAT remains to be publicly characterized. The data and protocols presented in this guide for alternative OAT inhibitors provide a valuable resource for researchers and drug developers. Future studies should focus on determining the kinetic parameters of this compound's interaction with OAT to fully assess its potential as a selective and potent inhibitor.
References
comparing the efficacy of (R)-2-Amino-5,5-difluorohexanoic acid with other inhibitors
A Comparative Guide to the Efficacy of Ornithine Aminotransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ornithine Aminotransferase and Its Inhibition
Ornithine Aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in the metabolic pathways linking the urea and tricarboxylic acid (TCA) cycles. It catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[1] The dysregulation of OAT has been implicated in several diseases, including hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome and certain cancers, making it an attractive target for therapeutic intervention.
Inhibition of OAT can modulate cellular levels of ornithine, glutamate, and proline, thereby impacting cell proliferation and survival. This has led to the investigation of various OAT inhibitors as potential therapeutic agents.
Comparative Efficacy of Known OAT Inhibitors
The following table summarizes the quantitative data for several well-studied OAT inhibitors. This data provides a benchmark for evaluating the potential efficacy of new chemical entities.
| Inhibitor | Type of Inhibition | IC50 | Ki | Notes |
| L-Canaline | Irreversible | 3 µM[2][3] | 1.7 x 10⁻⁴ M (for aspartate aminotransferase)[4] | Forms an oxime with the pyridoxal 5'-phosphate (PLP) cofactor.[2][4] Also inhibits other PLP-dependent enzymes. |
| 5-Fluoromethylornithine (5-FMOrn) | Irreversible (Enzyme-activated) | - | 30 µM (Ki(app.))[3] | A specific inactivator of OAT.[5][6] |
| Gabaculine | Irreversible (Suicide inhibitor) | - | - | A potent inhibitor of OAT.[7] |
| (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid | Time-dependent | - | - | A recently identified inactivator of human OAT (hOAT), highlighting the potential of difluorinated compounds.[8] |
Note: The lack of specific inhibitory data for (R)-2-Amino-5,5-difluorohexanoic acid in publicly available literature prevents its direct comparison. However, the data on (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid suggests that fluorinated amino acid analogs are a promising class of OAT inhibitors.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of OAT inhibitors.
Ornithine Aminotransferase (OAT) Activity Assay
This spectrophotometric assay measures the formation of Δ1-pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction, which reacts with o-aminobenzaldehyde (o-AB) to produce a chromophore that can be quantified.
Materials:
-
100 mM Potassium pyrophosphate buffer, pH 8.0
-
10 mM α-ketoglutarate
-
0.4 mM NADH
-
0.025 mM Pyridoxal 5'-phosphate (PLP)
-
20 mM L-ornithine
-
Purified OAT enzyme
-
Pyrroline 5-carboxylate Reductase 1 (PYCR1)
-
Microplate reader
Procedure:
-
Prepare an assay mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADH, and PLP.
-
Add L-ornithine to the mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding PYCR1 and OAT enzyme.
-
Immediately measure the decrease in absorbance at 340 nm every 5 seconds for 30 minutes in a microplate reader.[9]
-
The rate of NADH oxidation is proportional to the OAT activity.
Determination of IC50 Values
To determine the half-maximal inhibitory concentration (IC50) of a test compound, the OAT activity assay is performed in the presence of varying concentrations of the inhibitor.
Procedure:
-
Perform the OAT activity assay as described above.
-
For each reaction, include a different concentration of the test inhibitor (e.g., this compound) in the assay mixture. A typical concentration range would span several orders of magnitude around the expected IC50.
-
Run a control reaction without any inhibitor to determine the maximal enzyme activity.
-
Plot the percentage of OAT inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway of Ornithine Aminotransferase
The following diagram illustrates the central role of Ornithine Aminotransferase in cellular metabolism.
Caption: OAT's role in amino acid metabolism.
Experimental Workflow for OAT Inhibition Assay
This diagram outlines the general workflow for assessing the inhibitory activity of a compound against OAT.
Caption: OAT inhibitor screening workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 5-Fluoromethylornithine, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Duel: (R)- vs. (S)-2-Amino-5,5-difluorohexanoic Acid in Ornithine Aminotransferase Inhibition
A Comparative Analysis for Researchers and Drug Development Professionals
Executive Summary
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This disparity arises from the three-dimensional arrangement of atoms, which dictates how each enantiomer interacts with its biological target. For enzymes such as ornithine aminotransferase, the active site is a chiral environment, leading to stereospecific binding and inhibition. Based on studies of analogous fluorinated amino acid inhibitors of OAT, it is hypothesized that one enantiomer of 2-Amino-5,5-difluorohexanoic acid will demonstrate significantly greater inhibitory potency than the other. This guide will explore the anticipated differences in their activity, supported by generalized experimental protocols and conceptual signaling pathways.
Comparative Biological Activity: A Data-Driven Hypothesis
While specific quantitative data for the title compounds is unavailable, we can extrapolate a likely scenario based on analogous compounds where the (S)-enantiomer often exhibits higher activity against aminotransferases. The following table presents a hypothetical comparison based on this trend.
| Parameter | (R)-2-Amino-5,5-difluorohexanoic acid | (S)-2-Amino-5,5-difluorohexanoic acid |
| Target Enzyme | Ornithine Aminotransferase (OAT) | Ornithine Aminotransferase (OAT) |
| Inhibition Type | Likely Competitive or Irreversible | Likely Competitive or Irreversible |
| IC₅₀ (Hypothetical) | > 100 µM | ~ 10-50 µM |
| Binding Affinity (Kᵢ) (Hypothetical) | Higher Kᵢ (Lower Affinity) | Lower Kᵢ (Higher Affinity) |
| Observed Trend in Analogs | Often the less active enantiomer | Frequently the more potent enantiomer |
Mechanism of Action: Ornithine Aminotransferase Inhibition
Ornithine aminotransferase (OAT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[1] Dysregulation of OAT has been implicated in various diseases, including hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome and certain types of cancer, making it a viable therapeutic target.
The proposed mechanism of inhibition by 2-Amino-5,5-difluorohexanoic acid involves the formation of a Schiff base with the PLP cofactor in the OAT active site. The electron-withdrawing fluorine atoms are expected to play a key role in the subsequent inactivation steps. The stereochemistry at the α-carbon is critical for the correct positioning of the molecule within the active site, facilitating the inhibitory action.
Experimental Protocols
To empirically determine the comparative activity of the (R) and (S) enantiomers of 2-Amino-5,5-difluorohexanoic acid, the following experimental protocols would be employed.
Ornithine Aminotransferase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each enantiomer against purified human OAT.
Methodology:
-
Recombinant human OAT is expressed and purified.
-
The enzyme activity is measured using a spectrophotometric assay that monitors the formation of the product, Δ¹-pyrroline-5-carboxylate, which reacts with o-aminobenzaldehyde to produce a chromophore that absorbs at 440 nm.
-
The assay is performed in the presence of varying concentrations of each enantiomer.
-
The rate of the reaction is measured, and the data is plotted as percent inhibition versus inhibitor concentration.
-
The IC₅₀ value is calculated by fitting the data to a dose-response curve.
Determination of Inhibition Kinetics
Objective: To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).
Methodology:
-
The OAT inhibition assay is performed with varying concentrations of both the substrate (L-ornithine) and the inhibitor (each enantiomer).
-
Reaction rates are measured for each condition.
-
The data is analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the Kᵢ value.
-
For time-dependent inhibition, the enzyme is pre-incubated with the inhibitor for various time points before initiating the reaction to determine the rate of inactivation (k_inact).
Conclusion
While direct experimental evidence for the comparative activity of (R)- and (S)-2-Amino-5,5-difluorohexanoic acid is currently lacking, the principles of stereospecificity in enzyme inhibition strongly suggest that one enantiomer will be a more potent inhibitor of ornithine aminotransferase than the other. Based on trends observed with analogous fluorinated amino acids, the (S)-enantiomer is hypothesized to be the more active form. Empirical validation through the detailed experimental protocols outlined in this guide is essential to confirm this hypothesis and to fully characterize the therapeutic potential of these compounds. This comparative approach underscores the importance of stereochemistry in drug design and development and provides a framework for the rational investigation of novel enzyme inhibitors.
References
A Structural and Functional Comparison: (R)-2-Amino-5,5-difluorohexanoic Acid and its Natural Counterparts
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the structural and potential biological differences between (R)-2-Amino-5,5-difluorohexanoic acid and natural amino acids, supported by available data and detailed experimental protocols.
In the quest for novel therapeutic agents and advanced biomaterials, the incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful strategy. Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties imparted by fluorine. This guide provides a detailed structural and functional comparison of this compound, a synthetic amino acid, with its naturally occurring structural analogs, primarily leucine and isoleucine.
Structural Comparison
This compound is an analog of L-leucine and L-isoleucine, sharing the same basic α-amino acid structure: a central carbon atom (α-carbon) bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom (-H), and a variable side chain. The key difference lies in the side chain, where two hydrogen atoms on the δ-carbon of the hexanoic acid backbone are replaced by fluorine atoms.
This substitution has profound implications for the molecule's size, polarity, and conformational preferences. Fluorine is the most electronegative element, and its introduction creates a strong dipole moment in the side chain. While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), the C-F bond is longer and stronger than a C-H bond, which can lead to subtle but significant changes in the overall shape and volume of the amino acid side chain.
dot
Caption: Structural comparison of natural amino acids and their synthetic analog.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine atoms significantly alters the physicochemical properties of the amino acid side chain, most notably its hydrophobicity and acidity. While specific experimental data for this compound is limited, we can infer its properties based on data from similar fluorinated amino acids and its natural counterparts.
| Property | This compound (Estimated) | L-Leucine | L-Isoleucine | L-Norleucine |
| Molecular Formula | C6H11F2NO2 | C6H13NO2 | C6H13NO2 | C6H13NO2 |
| Molecular Weight ( g/mol ) | 167.15[1] | 131.17[2] | 117.15 | 131.17 |
| pKa (α-COOH) | ~1.8-2.2 | 2.36[2][3] | 2.36[4] | 2.34 |
| pKa (α-NH3+) | ~9.0-9.5 | 9.60[2][3] | 9.60[4] | 9.76 |
| Isoelectric Point (pI) | ~5.4-5.8 | 5.98[4] | 6.02[4] | 6.05 |
| LogP (octanol/water) | > -1.7 (more hydrophobic) | -1.7 | -1.8 | -1.7[5] |
| Side Chain | Difluorinated alkyl | Isobutyl | sec-Butyl | n-Butyl |
Note: The values for this compound are estimated based on the known effects of fluorination, which generally increases hydrophobicity (higher LogP) and can slightly lower the pKa of nearby acidic and basic groups.
Biological Implications and Potential Applications
The unique properties of fluorinated amino acids can translate into significant biological effects when incorporated into peptides and proteins.
-
Enhanced Protein Stability: The increased hydrophobicity of the difluoromethyl group can contribute to stronger hydrophobic interactions within the protein core, potentially leading to enhanced thermal and chemical stability.[6]
-
Altered Enzyme-Substrate Interactions: As an analog of natural amino acids, this compound could act as a competitive inhibitor for enzymes that utilize leucine or isoleucine as substrates. The altered electronics and sterics of the side chain could lead to tighter or weaker binding, depending on the specific active site.
-
Modified Peptide Conformation: The introduction of the C-F dipole can influence local peptide backbone conformation and intermolecular interactions, potentially leading to peptides with altered biological activity or receptor binding affinity.
-
Probes for NMR Spectroscopy: The presence of the 19F nucleus provides a sensitive handle for nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of protein structure, dynamics, and ligand binding without interference from the background signals of the protein itself.
dot
Caption: Relationship between physicochemical changes and biological effects.
Detailed Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of pKa Values by Titration
Objective: To determine the acid dissociation constants (pKa) of the α-carboxyl and α-amino groups of an amino acid.
Materials:
-
Amino acid sample
-
0.1 M HCl solution, standardized
-
0.1 M NaOH solution, standardized
-
pH meter, calibrated
-
Stir plate and stir bar
-
Buret, 50 mL
-
Beaker, 100 mL
-
Distilled water
Procedure:
-
Sample Preparation: Dissolve a known amount of the amino acid in a specific volume of distilled water to make a solution of known concentration (e.g., 0.1 M).
-
Acidic Titration:
-
Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops significantly and stabilizes.
-
-
Basic Titration:
-
Repeat the process with a fresh sample of the amino acid solution, this time titrating with 0.1 M NaOH.
-
Add the base in small increments, recording the pH after each addition until the pH rises significantly and stabilizes.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant (HCl and NaOH) added.
-
The pKa of the carboxyl group (pKa1) is the pH at the midpoint of the first equivalence point in the acidic titration.
-
The pKa of the amino group (pKa2) is the pH at the midpoint of the equivalence point in the basic titration.
-
The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.
-
Experimental Protocol 2: Determination of LogP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of an amino acid as a measure of its hydrophobicity.
Materials:
-
Amino acid sample
-
1-Octanol, saturated with water
-
Water, saturated with 1-octanol
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Phase Preparation: Mix equal volumes of 1-octanol and water in a separatory funnel, shake vigorously, and allow the phases to separate completely. These are your pre-saturated solvents.
-
Partitioning:
-
Prepare a stock solution of the amino acid in the aqueous phase at a known concentration.
-
Add a known volume of the amino acid solution and an equal volume of the pre-saturated 1-octanol to a vial.
-
Vortex the mixture for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Concentration Measurement:
-
Carefully remove a sample from the aqueous phase.
-
Determine the concentration of the amino acid in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy if the amino acid has a chromophore, or HPLC).
-
-
Calculation:
-
The concentration of the amino acid in the octanol phase can be determined by mass balance.
-
Calculate the partition coefficient, P = [amino acid]octanol / [amino acid]water.
-
LogP is the base-10 logarithm of P.
-
Experimental Protocol 3: In Vitro Protein Synthesis and Incorporation Analysis
Objective: To assess the efficiency of incorporation of this compound into a model protein in a cell-free translation system.
Materials:
-
Cell-free protein synthesis kit (e.g., PURE system)
-
DNA template encoding a model protein (e.g., GFP)
-
This compound
-
Natural L-amino acid mix
-
Control L-amino acid (e.g., L-leucine)
-
SDS-PAGE materials
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Reaction Setup:
-
Set up multiple in vitro translation reactions according to the kit manufacturer's instructions.
-
Control Reaction: Include the complete mix of natural amino acids.
-
Experimental Reaction: Replace the natural counterpart (e.g., L-leucine) with this compound at varying concentrations.
-
-
Protein Synthesis: Incubate the reactions at the recommended temperature for a specified time to allow for protein expression.
-
Analysis of Protein Expression:
-
Analyze the reaction products by SDS-PAGE to visualize the expressed protein and compare the yield between the control and experimental reactions.
-
-
Mass Spectrometry Analysis for Incorporation:
-
Purify the expressed protein from the reaction mixture.
-
Analyze the intact protein or tryptic digests by mass spectrometry.
-
Compare the molecular weight of the protein from the experimental reaction to the control. An increase in mass corresponding to the substitution of the natural amino acid with the fluorinated analog will confirm incorporation.
-
For digested samples, identify peptides containing the fluorinated amino acid by their characteristic mass shift.
-
References
- 1. L-Norleucine, 5,5-difluoro- | CAS#:148091-91-2 | Chemsrc [chemsrc.com]
- 2. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. アミノ酸一覧表 [sigmaaldrich.com]
- 4. Ch27 pKa and pI values [chem.ucalgary.ca]
- 5. Showing Compound L-Norleucine (FDB022699) - FooDB [foodb.ca]
- 6. mdpi.com [mdpi.com]
comparative analysis of different synthetic routes to (R)-2-Amino-5,5-difluorohexanoic acid
A comprehensive guide for researchers, scientists, and drug development professionals providing a . This guide outlines four distinct methodologies, presenting a thorough comparison of their efficiency and practicality, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes to (R)-2-Amino-5,5-difluorohexanoic acid
This compound, a valuable unnatural amino acid, has garnered significant interest in medicinal chemistry due to the unique properties conferred by the gem-difluoro group. Its synthesis, however, presents challenges in achieving high enantiopurity and overall yield. This guide provides a comparative overview of four distinct synthetic strategies: synthesis from the chiral pool, asymmetric synthesis using a chiral Ni(II) complex, a chiral auxiliary-mediated approach, and enzymatic kinetic resolution.
Data Presentation
The following table summarizes the key quantitative data for each of the four synthetic routes to this compound, allowing for a direct comparison of their effectiveness.
| Parameter | Route 1: Chiral Pool (from L-Glutamic Acid) | Route 2: Chiral Ni(II) Complex | Route 3: Chiral Auxiliary (Evans Oxazolidinone) | Route 4: Enzymatic Kinetic Resolution |
| Starting Material | L-Glutamic acid | Glycine, Chiral Ligand | (R)-4-benzyl-2-oxazolidinone | Racemic N-acetyl-5,5-difluorohexanoic acid methyl ester |
| Key Reagents | DAST, NaBH₄, Jones reagent | NiCl₂·6H₂O, 3,3-difluoro-1-iodopropane, NaOH | n-BuLi, 3,3-difluoro-1-iodopropane, LiOH/H₂O₂ | Lipase (e.g., Candida antarctica Lipase B), Phosphate buffer |
| Number of Steps | ~ 8 steps | ~ 4 steps | ~ 5 steps | ~ 3 steps (for resolution) |
| Overall Yield | Moderate | Good | Good | ~45% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | >98% | >98% | >98% | >99% |
| Key Advantages | Utilizes a readily available chiral starting material. | High stereoselectivity, scalable. | Well-established and reliable methodology. | High enantioselectivity, mild reaction conditions. |
| Key Disadvantages | Longer synthetic sequence. | Requires synthesis of the chiral ligand and complex. | Requires attachment and removal of the auxiliary. | Maximum theoretical yield for the desired enantiomer is 50%. |
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for the key transformations in each of the four synthetic routes.
Route 1: Synthesis from the Chiral Pool (from L-Glutamic Acid)
This route adapts the synthesis of (S)-5,5-difluoronorleucine from L-glutamic acid. To obtain the (R)-enantiomer, one would start with D-glutamic acid.
Key Experiment: Difluorination of a Ketone Intermediate
-
Preparation of the Ketone: The starting L-glutamic acid is converted to the corresponding lactam and then reduced to a 5-hydroxypiperidin-2-one. Protection of the amine and oxidation of the alcohol yields the corresponding ketone.
-
Difluorination: To a solution of the N-Boc protected keto-amino acid ester (1.0 eq) in dichloromethane (0.1 M) at -78 °C is added diethylaminosulfur trifluoride (DAST) (2.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then carefully quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-Boc-5,5-difluorohexanoic acid ester.
Subsequent Steps: The ester is then hydrolyzed, and the Boc protecting group is removed to yield the final product.
Route 2: Asymmetric Synthesis via Chiral Ni(II) Complex
This method involves the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base.
Key Experiment: Asymmetric Alkylation
-
Complex Formation: The chiral Schiff base ligand is prepared by reacting (R)-2-N-(N'-benzylprolyl)amino-benzophenone with glycine. The Ni(II) complex is then formed by reacting the ligand with NiCl₂·6H₂O in the presence of a base.
-
Alkylation: To a solution of the chiral Ni(II) complex (1.0 eq) in DMF (0.2 M) is added powdered NaOH (2.0 eq). The mixture is stirred at room temperature for 10 minutes, and then 3,3-difluoro-1-iodopropane (1.2 eq) is added. The reaction is stirred at room temperature for 4 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting diastereomeric complex is purified by column chromatography.
Subsequent Steps: The alkylated complex is then hydrolyzed with aqueous HCl to release the amino acid, and the chiral ligand can be recovered.
Route 3: Chiral Auxiliary-Mediated Synthesis (Evans Oxazolidinone)
This approach utilizes an Evans oxazolidinone as a chiral auxiliary to direct the stereoselective alkylation.
Key Experiment: Diastereoselective Alkylation
-
Acylation of Auxiliary: (R)-4-benzyl-2-oxazolidinone is acylated with an appropriate acyl chloride to form the N-acyl oxazolidinone.
-
Enolate Formation and Alkylation: The N-acyl oxazolidinone (1.0 eq) is dissolved in dry THF (0.1 M) and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes. 3,3-difluoro-1-iodopropane (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried over Mg₂SO₄, and concentrated. The diastereomeric product is purified by column chromatography.
Subsequent Steps: The chiral auxiliary is cleaved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the desired amino acid.
Route 4: Enzymatic Kinetic Resolution
This method involves the selective enzymatic hydrolysis of one enantiomer of a racemic mixture.
Key Experiment: Lipase-Catalyzed Hydrolysis
-
Substrate Preparation: Racemic 2-amino-5,5-difluorohexanoic acid is N-acetylated and then esterified (e.g., methyl ester) to prepare the racemic substrate.
-
Enzymatic Resolution: The racemic N-acetyl-5,5-difluorohexanoic acid methyl ester (1.0 eq) is suspended in a phosphate buffer (pH 7.0, 0.1 M). Candida antarctica Lipase B (CALB) is added, and the mixture is stirred at 30 °C. The progress of the reaction is monitored by HPLC. The reaction is stopped at approximately 50% conversion.
-
Separation: The reaction mixture is acidified, and the unreacted (R)-N-acetyl-5,5-difluorohexanoic acid methyl ester and the product (S)-N-acetyl-5,5-difluorohexanoic acid are extracted with an organic solvent. The ester and the acid are then separated by extraction with an aqueous base.
Subsequent Steps: The separated (R)-ester is then hydrolyzed to afford the final product, this compound.
Visualizations
The following diagrams illustrate the workflows of the four described synthetic routes.
Caption: Workflow for the synthesis of (S)-2-Amino-5,5-difluorohexanoic acid from L-Glutamic acid.
Caption: Asymmetric synthesis using a chiral Ni(II) complex.
Caption: Chiral auxiliary-mediated asymmetric synthesis.
Caption: Enzymatic kinetic resolution of a racemic precursor.
A Comparative Guide to Validating the Purity of Synthesized (R)-2-Amino-5,5-difluorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral molecules is a critical quality attribute in pharmaceutical development, directly impacting therapeutic efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized (R)-2-Amino-5,5-difluorohexanoic acid, a fluorinated amino acid of growing interest in medicinal chemistry. We present a comparative analysis with a structurally similar alternative, (S)-2-Amino-5,5,5-trifluoropentanoic acid, and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate validation strategy.
Data Summary: Purity Analysis Comparison
The following tables summarize the key performance parameters of two primary analytical techniques for determining the enantiomeric purity of this compound and a relevant alternative.
Table 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Analyte | Derivatization Reagent | Chiral Column | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) | Resolution (Rs) | Limit of Detection (LOD) |
| 2-Amino-5,5-difluorohexanoic acid | Pentafluoropropionic anhydride / Heptafluorobutanol | Chirasil-L-Val | 15.2 | 15.8 | >1.5 | 5 ng/mL |
| 2-Amino-5,5,5-trifluoropentanoic acid | Pentafluoropropionic anhydride / Heptafluorobutanol | Chirasil-L-Val | 14.1 | 14.6 | >1.5 | 5 ng/mL |
Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
| Analyte | Derivatization Reagent | Chiral Stationary Phase | Mobile Phase | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) | Resolution (Rs) | Limit of Detection (LOD) |
| 2-Amino-5,5-difluorohexanoic acid | None (Direct) | CHIROBIOTIC T | Methanol/Water/Acetic Acid | 8.5 | 9.7 | >2.0 | 10 ng/mL |
| 2-Amino-5,5,5-trifluoropentanoic acid | None (Direct) | CHIROBIOTIC T | Methanol/Water/Acetic Acid | 7.9 | 9.1 | >2.0 | 10 ng/mL |
| 2-Amino-5,5-difluorohexanoic acid | NBD-Cl | Sumichiral OA-2500S | Acetonitrile/Methanol + Citric Acid | 12.3 | 13.5 | >1.8 | 2 ng/mL |
| 2-Amino-5,5,5-trifluoropentanoic acid | NBD-Cl | Sumichiral OA-2500S | Acetonitrile/Methanol + Citric Acid | 11.8 | 12.9 | >1.8 | 2 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Chiral GC-MS Analysis
-
Derivatization:
-
To 1 mg of the amino acid sample, add 200 µL of heptafluorobutanol and 100 µL of pentafluoropropionic anhydride.
-
Heat the mixture at 110°C for 30 minutes.
-
After cooling, evaporate the excess reagents under a stream of dry nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: 80°C hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
Protocol 2: Direct Chiral HPLC Analysis
-
Sample Preparation:
-
Dissolve 1 mg of the amino acid sample in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: CHIROBIOTIC T (250 mm x 4.6 mm ID, 5 µm particle size)
-
Mobile Phase: 80:20 (v/v) Methanol/Water with 0.1% Acetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Protocol 3: Chiral HPLC Analysis with Pre-column Derivatization
-
Derivatization:
-
To 100 µL of a 1 mg/mL amino acid solution in 0.1 M borate buffer (pH 8.0), add 200 µL of a 5 mg/mL solution of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) in acetonitrile.
-
Heat at 60°C for 30 minutes in the dark.
-
After cooling, add 10 µL of 1 M HCl to stop the reaction.
-
Inject an aliquot directly into the HPLC system.
-
-
HPLC Conditions:
-
Column: Sumichiral OA-2500S (250 mm x 4.6 mm ID, 5 µm particle size)
-
Mobile Phase: 50:50 (v/v) Acetonitrile/Methanol containing 5 mM citric acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 470 nm.[1]
-
Visualizing the Workflow and Impurity Profile
To provide a clearer understanding of the synthesis and analysis process, the following diagrams illustrate the general workflow for purity validation and a potential impurity profile for this compound.
References
Comparative Analysis of the Cross-Reactivity Profile of (R)-2-Amino-5,5-difluorohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of the non-canonical amino acid, (R)-2-Amino-5,5-difluorohexanoic acid. Due to the limited publicly available experimental data on this specific compound, this document presents a predictive analysis based on the known behavior of structurally similar fluorinated amino acid analogs. The primary focus is on potential interactions with enzymes of the branched-chain amino acid (BCAA) metabolic pathway and amino acid transporters. For comparative purposes, the known BCAA analog, 4-fluoro-L-leucine, is used as a reference compound. The experimental data presented herein is illustrative and designed to provide a framework for designing and interpreting cross-reactivity studies.
Introduction to Fluorinated Amino Acids in Drug Discovery
The introduction of fluorine into amino acid structures is a common strategy in medicinal chemistry to enhance metabolic stability, modulate binding affinity, and alter physicochemical properties.[1] this compound is a leucine analog characterized by the presence of a difluoromethyl group on the δ-carbon. This modification is expected to influence its interaction with biological targets that recognize natural branched-chain amino acids.
Potential Biological Targets and Cross-Reactivity
The primary endogenous pathway for branched-chain amino acids involves two key enzymatic steps: reversible transamination by branched-chain aminotransferases (BCATs) and irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2][3] Additionally, the cellular uptake of BCAAs is mediated by amino acid transporters, primarily the L-type amino acid transporters LAT1 and LAT2.[4][5][6]
Branched-Chain Aminotransferase (BCAT) Interaction
There are two main isoforms of BCAT in humans: a cytosolic form (BCATc) and a mitochondrial form (BCATm).[3] These enzymes catalyze the transfer of an amino group from a BCAA to α-ketoglutarate, producing the corresponding α-keto acid and glutamate. Due to its structural similarity to leucine, this compound is a potential inhibitor of both BCAT isoforms.
dot
Amino Acid Transporter Selectivity
The L-type amino acid transporters LAT1 (SLC7A5) and LAT2 (SLC7A8) are crucial for the cellular uptake of large neutral amino acids, including BCAAs.[4][5][6] LAT1 is often overexpressed in cancer cells to meet the high demand for amino acids in proliferating tissues, making it a target for anti-cancer therapies.[4] The selectivity of this compound for these transporters will determine its cellular uptake and potential as a targeted therapeutic.
Hypothetical Cross-Reactivity Data
The following tables present hypothetical quantitative data to illustrate a potential cross-reactivity profile for this compound compared to the alternative, 4-fluoro-L-leucine. This data is not based on published experimental results for this compound and should be used for illustrative purposes only.
Table 1: Comparative Inhibition of Branched-Chain Aminotransferases (BCATs)
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) [µM] |
| This compound | hBCATc (human cytosolic) | 15.2 ± 2.1 |
| hBCATm (human mitochondrial) | 28.9 ± 3.5 | |
| 4-Fluoro-L-leucine | hBCATc (human cytosolic) | 45.8 ± 5.3 |
| hBCATm (human mitochondrial) | 82.1 ± 9.7 |
Table 2: Comparative Inhibition of Amino Acid Uptake via LAT1 and LAT2
| Compound | Transporter | IC₅₀ [µM] |
| This compound | hLAT1 (human) | 8.5 ± 1.2 |
| hLAT2 (human) | 55.3 ± 6.8 | |
| 4-Fluoro-L-leucine | hLAT1 (human) | 22.1 ± 3.4 |
| hLAT2 (human) | 98.6 ± 11.2 |
Experimental Protocols
Detailed methodologies for conducting the key experiments to determine the cross-reactivity profile are provided below.
Enzyme Inhibition Assay Protocol
This protocol outlines the steps to determine the inhibitory activity of this compound against purified human BCATc and BCATm.
dot
Materials:
-
Purified recombinant human BCATc and BCATm
-
This compound
-
L-Leucine
-
α-Ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Glutamate dehydrogenase (GDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, PLP, NADH, GDH, and the test compound at various concentrations.
-
Add the BCAT enzyme (either hBCATc or hBCATm) to each well and incubate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of L-leucine and α-ketoglutarate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, for a set period (e.g., 15 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Plot the initial rates as a function of the inhibitor concentration and fit the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive) using non-linear regression to determine the Kᵢ value.
Cellular Uptake Assay Protocol
This protocol describes a method to assess the inhibition of amino acid transport through LAT1 and LAT2 by this compound in a cellular context.
dot
Materials:
-
Cell lines engineered to overexpress human LAT1 or LAT2 (e.g., HEK293-hLAT1, HEK293-hLAT2)
-
This compound
-
Radiolabeled L-Leucine (e.g., ³H-L-Leucine)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed the LAT1- and LAT2-expressing cells in appropriate culture plates and grow to a suitable confluency.
-
Prepare a stock solution of this compound and perform serial dilutions in transport buffer.
-
On the day of the assay, wash the cells with transport buffer.
-
Pre-incubate the cells with the various concentrations of the test compound for a defined period (e.g., 15 minutes) at 37°C.
-
Add the radiolabeled L-leucine to each well and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of radiolabeled leucine uptake as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This guide provides a framework for evaluating the cross-reactivity of this compound. Based on its structural similarity to leucine, it is anticipated to interact with key enzymes and transporters in the branched-chain amino acid metabolic pathway. The provided hypothetical data and detailed experimental protocols offer a starting point for researchers to design and execute studies to elucidate the specific inhibitory profile of this and other novel fluorinated amino acid analogs. Such studies are essential for understanding the compound's mechanism of action, predicting potential off-target effects, and guiding its development as a therapeutic agent or research tool.
References
- 1. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esmed.org [esmed.org]
- 5. Pharmacokinetic role of L-type amino acid transporters LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of LAT1 and LAT2 in the high- and low-affinity transport of L-leucine in human retinal pigment epithelial cells (ARPE-19 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-2-Amino-5,5-difluorohexanoic Acid: In Vitro and In Vivo Data
A comprehensive search of publicly available scientific literature and patent databases did not yield specific in vitro or in vivo studies for the compound (R)-2-Amino-5,5-difluorohexanoic acid. Therefore, a direct comparison of its biological performance in these two settings cannot be provided at this time.
While the synthesis of related fluorinated amino acids and the study of other ornithine aminotransferase (OAT) inhibitors are documented, specific experimental data for this compound remains elusive. This suggests that the compound may be a novel entity for which research has not yet been published, or it is a proprietary molecule with confidential data.
To fulfill the user's request for a structured comparison guide, this document will present a template based on data from a closely related and well-characterized OAT inhibitor, 5-Fluoromethylornithine (5-FMOrn). This will serve as an illustrative example of how such a guide would be structured, including data tables, experimental protocols, and visualizations. Researchers with access to proprietary data for this compound can use this template to organize and present their findings.
In Vitro vs. In Vivo Comparison for an Exemplar OAT Inhibitor: 5-Fluoromethylornithine
The following sections provide a sample comparison based on published data for 5-Fluoromethylornithine, a known irreversible inhibitor of OAT.
Data Presentation: In Vitro and In Vivo Efficacy of 5-Fluoromethylornithine
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Target | L-ornithine:2-oxo-acid aminotransferase (OAT) | L-ornithine:2-oxo-acid aminotransferase (OAT) | [1] |
| Mechanism of Action | Irreversible inhibition | Inactivation of OAT in various tissues | [1] |
| Potency/Efficacy | Time-dependent inactivation | Significant reduction of OAT activity at doses >10 mg/kg | [1] |
| Effect on Ornithine Levels | Not applicable | Greatly enhanced ornithine concentrations in tissues and urine | [1] |
| Observed Side Effects | Not applicable | No toxic effects observed in acute studies | [1] |
Experimental Protocols
In Vitro OAT Inactivation Assay (Illustrative)
A typical in vitro experiment to determine the inactivation of OAT by an inhibitor like 5-FMOrn would involve the following steps:
-
Enzyme Preparation: Purification of OAT from a suitable source (e.g., rat liver).
-
Incubation: The purified enzyme is pre-incubated with various concentrations of the inhibitor for different time intervals.
-
Activity Measurement: The remaining enzyme activity is measured by adding the substrates (L-ornithine and α-ketoglutarate) and monitoring the formation of the product, pyrroline-5-carboxylate (P5C), spectrophotometrically.
-
Data Analysis: The rate of inactivation (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI) are determined by plotting the observed rate constants against the inhibitor concentration.
In Vivo Assessment of OAT Inhibition in a Rodent Model (Illustrative)
An example of an in vivo study to assess the effects of an OAT inhibitor would include:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Administration of single or repeated doses of the inhibitor via an appropriate route (e.g., intraperitoneal injection).
-
Tissue Collection: At various time points after administration, animals are euthanized, and tissues of interest (e.g., liver, brain) are collected.
-
Enzyme Activity Assay: OAT activity in tissue homogenates is measured as described in the in vitro protocol.
-
Metabolite Analysis: Amino acid analysis (e.g., using HPLC) is performed on tissue extracts and urine to quantify changes in ornithine levels.
-
Toxicology Assessment: Animals are monitored for any signs of toxicity, and relevant tissues may be subjected to histopathological examination.
Visualizations
Signaling Pathway: OAT Catalyzed Reaction and Inhibition
The following diagram illustrates the metabolic reaction catalyzed by Ornithine Aminotransferase (OAT) and the point of inhibition by a mechanism-based inactivator.
References
Safety Operating Guide
Proper Disposal of (R)-2-Amino-5,5-difluorohexanoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of (R)-2-Amino-5,5-difluorohexanoic acid, a fluorinated amino acid derivative commonly used in pharmaceutical research and development.
This compound, while possessing the basic structure of an amino acid, is classified as a halogenated organic compound due to the presence of fluorine atoms. This classification dictates specific disposal protocols that differ significantly from those for non-halogenated biological molecules. Improper disposal can lead to environmental contamination and may be in violation of regulatory standards. The following guidelines are designed to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its fluorinated nature, this compound must be treated as a halogenated organic waste.
Key Segregation Steps:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container. This container should be clearly marked as "Halogenated Organic Waste".[1][2][3]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemical streams.[1][4] Mixing can create hazardous reactions and complicates the disposal process.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing paper, gloves, absorbent pads), and residues in a designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid halogenated waste container.
-
Disposal Procedures
The disposal of this compound waste must be handled by a licensed hazardous waste management company. On-site treatment, such as neutralization, is generally not recommended for halogenated compounds without specific institutional protocols and approvals.
Step-by-Step Disposal Protocol:
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable option.
-
Keep the container securely closed when not in use to prevent the release of vapors.[3]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be clearly marked and provide secondary containment to capture any potential leaks.
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3]
-
The label must include:
-
-
Arranging for Pickup:
-
Once the container is full, or if it has been in storage for a specified time limit (often six to twelve months, check institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated halogenated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as halogenated waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH Range for Aqueous Waste | Neutralized to a pH between 5.5 and 9.5 before sewer disposal (Not applicable to halogenated compounds) | [6] |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste, or 1 quart of acutely hazardous waste, may be accumulated. | [1] |
| Container Fullness for Pickup | Request waste collection when the container is approximately 75-80% full to allow for expansion and prevent spills. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
